Ronactolol
Description
Properties
CAS No. |
90895-85-5 |
|---|---|
Molecular Formula |
C20H26N2O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H26N2O4/c1-14(2)21-12-17(23)13-26-19-10-6-16(7-11-19)22-20(24)15-4-8-18(25-3)9-5-15/h4-11,14,17,21,23H,12-13H2,1-3H3,(H,22,24) |
InChI Key |
BPNZFFWEUGGXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4'-(2-hydroxy-3-isopropylamino)propoxy-4-anisanilide ronactolol |
Origin of Product |
United States |
Foundational & Exploratory
Ronactolol's Mechanism of Action on Cardiac Myocytes: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action of Ronactolol on cardiac myocytes. Therefore, this guide provides a comprehensive overview of the established mechanisms of action for its designated class of drugs: beta-adrenergic receptor antagonists (beta-blockers). The experimental protocols, quantitative data, and signaling pathways described herein are representative of the beta-blocker class and should not be considered as specific data for this compound.
Introduction to this compound and the Beta-Blocker Class
This compound is classified as a beta-adrenergic receptor antagonist.[1] Beta-blockers are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias. Their therapeutic effects are primarily mediated by their interaction with beta-adrenergic receptors (β-ARs) on the surface of cardiac myocytes, the muscle cells of the heart. By blocking these receptors, they modulate the downstream signaling cascades that regulate cardiac function.
Core Mechanism of Action: Beta-Adrenergic Receptor Blockade
The fundamental mechanism of action of beta-blockers, and presumably this compound, is the competitive antagonism of β-adrenergic receptors. In cardiac myocytes, the predominant subtype is the β1-adrenergic receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activate a signaling cascade that increases heart rate, contractility, and conduction velocity.
By binding to these receptors without activating them, beta-blockers prevent catecholamines from exerting their effects, thereby reducing the sympathetic nervous system's influence on the heart. This leads to a decrease in myocardial oxygen demand, a key therapeutic goal in ischemic heart disease.
Signaling Pathways Modulated by Beta-Blockers
The binding of a beta-blocker to the β1-adrenergic receptor inhibits the activation of the associated Gs protein. This, in turn, prevents the activation of adenylyl cyclase, leading to reduced production of the second messenger cyclic adenosine monophosphate (cAMP). Lower levels of cAMP result in decreased activation of Protein Kinase A (PKA). PKA normally phosphorylates several key proteins within the cardiac myocyte to enhance cardiac function. The inhibition of this pathway by beta-blockers leads to:
-
Reduced phosphorylation of L-type calcium channels: This decreases calcium influx during the action potential, leading to a reduction in contractility (negative inotropy).
-
Reduced phosphorylation of phospholamban: This results in decreased activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to slower calcium reuptake into the sarcoplasmic reticulum and contributing to a slower heart rate (negative chronotropy) and relaxation.
-
Reduced phosphorylation of troponin I: This sensitizes the myofilaments to calcium, and its reduced phosphorylation contributes to the negative inotropic effect.
Diagram: Beta-1 Adrenergic Receptor Signaling Pathway in Cardiac Myocytes
References
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Ronactolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ronactolol, scientifically known as N-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-4-methoxybenzamide, is a beta-adrenergic receptor antagonist.[1][2] This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound and details the necessary chemical characterization techniques required to verify its identity and purity. The synthesis involves a multi-step process beginning with the preparation of a key intermediate, N-(4-hydroxyphenyl)-4-methoxybenzamide, followed by the introduction of the aminopropanol side chain characteristic of beta-blockers. This document outlines detailed, albeit extrapolated, experimental protocols and summarizes the expected analytical data in structured tables. Furthermore, logical workflows for the synthesis are presented using Graphviz diagrams to enhance clarity for research and development purposes.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into two main stages:
-
Synthesis of the intermediate: N-(4-hydroxyphenyl)-4-methoxybenzamide.
-
Addition of the aminopropanol side chain to yield this compound.
A proposed overall synthetic workflow is depicted below:
Caption: Proposed overall synthesis workflow for this compound.
Stage 1: Synthesis of N-(4-hydroxyphenyl)-4-methoxybenzamide
This intermediate is synthesized via an acylation reaction between 4-aminophenol and 4-methoxybenzoyl chloride. A well-established method for forming amides from amines and acyl chlorides is the Schotten-Baumann reaction, which is typically performed in a basic aqueous solution.[3]
1.1.1. Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-4-methoxybenzamide
-
Materials:
-
4-Aminophenol
-
4-Methoxybenzoyl chloride
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Ethanol
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, beakers, Büchner funnel, etc.)
-
Stirring apparatus
-
Ice bath
-
-
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminophenol in a 10% aqueous sodium hydroxide solution.
-
Reaction Initiation: While vigorously stirring the solution at room temperature, slowly add 1.0 equivalent of 4-methoxybenzoyl chloride portion-wise.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for approximately 30-60 minutes after the complete addition of the 4-methoxybenzoyl chloride.
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude N-(4-hydroxyphenyl)-4-methoxybenzamide.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold distilled water to remove any unreacted starting materials and salts.
-
Purification: Recrystallize the crude product from ethanol to obtain purified N-(4-hydroxyphenyl)-4-methoxybenzamide.
-
Drying: Dry the purified product in a vacuum oven.
-
Stage 2: Synthesis of this compound
The second stage involves the reaction of the phenolic hydroxyl group of N-(4-hydroxyphenyl)-4-methoxybenzamide with epichlorohydrin to form an epoxide intermediate, followed by the ring-opening of the epoxide with isopropylamine.
1.2.1. Experimental Protocol: Synthesis of this compound
-
Materials:
-
N-(4-hydroxyphenyl)-4-methoxybenzamide
-
Epichlorohydrin
-
Isopropylamine
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
An appropriate solvent (e.g., ethanol, methanol, or a polar aprotic solvent)
-
Standard laboratory glassware for reflux and workup
-
-
Procedure:
-
Epoxide Formation:
-
Dissolve N-(4-hydroxyphenyl)-4-methoxybenzamide in a suitable solvent.
-
Add a base to deprotonate the phenolic hydroxyl group.
-
Add an excess of epichlorohydrin and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess epichlorohydrin and solvent under reduced pressure.
-
The resulting crude N-(4-(oxiran-2-ylmethoxy)phenyl)-4-methoxybenzamide can be purified by column chromatography or used directly in the next step.
-
-
Ring-Opening Reaction:
-
Dissolve the crude epoxide intermediate in a suitable solvent like ethanol or methanol.
-
Add an excess of isopropylamine to the solution.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent and excess isopropylamine under reduced pressure.
-
The crude this compound can then be purified by recrystallization or column chromatography.
-
-
Chemical Characterization
Comprehensive chemical characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are standard for the analysis of organic molecules.
Spectroscopic Analysis
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: Provides information on the number and environment of protons in the molecule.
-
¹³C NMR Spectroscopy: Provides information on the number and environment of carbon atoms in the molecule.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons (4-methoxybenzoyl group) | 6.9 - 7.9 | Doublets | 4H | Protons on the two phenyl rings |
| Aromatic Protons (aminophenoxy group) | 6.8 - 7.5 | Doublets | 4H | Protons on the two phenyl rings |
| -OCH₃ | ~3.8 | Singlet | 3H | Methoxy group protons |
| -CH(OH)- | ~4.0 | Multiplet | 1H | Methine proton of the hydroxyl-bearing carbon |
| -O-CH₂- | ~4.0 | Multiplet | 2H | Methylene protons adjacent to the ether oxygen |
| -N-CH(CH₃)₂ | ~2.8 | Septet | 1H | Methine proton of the isopropyl group |
| -NH-CH₂- | ~2.7 | Multiplet | 2H | Methylene protons adjacent to the secondary amine |
| -NH- | Variable | Broad Singlet | 1H | Amine proton |
| -OH | Variable | Broad Singlet | 1H | Hydroxyl proton |
| -N-CH(CH₃)₂ | ~1.1 | Doublet | 6H | Methyl protons of the isopropyl group |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon (-C=O) | 165 - 170 | Amide carbonyl carbon |
| Aromatic Carbons | 114 - 163 | Carbons of the two phenyl rings |
| -O-CH₂- | ~70 | Methylene carbon adjacent to the ether oxygen |
| -CH(OH)- | ~69 | Methine carbon of the hydroxyl-bearing carbon |
| -O-CH₃ | ~55 | Methoxy group carbon |
| -N-CH₂- | ~50 | Methylene carbon adjacent to the secondary amine |
| -N-CH(CH₃)₂ | ~49 | Methine carbon of the isopropyl group |
| -N-CH(CH₃)₂ | ~23 | Methyl carbons of the isopropyl group |
2.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups in the molecule.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch | 3550 - 3200 | Broad, Strong |
| N-H Stretch | 3500 - 3300 | Medium |
| Aromatic C-H Stretch | ~3030 | Variable |
| Alkyl C-H Stretch | 2950 - 2850 | Medium/Strong |
| C=O Stretch (Amide) | 1690 - 1630 | Strong |
| Aromatic C=C Bend | 1700 - 1500 | Medium |
| C-O Stretch (Ether) | 1300 - 1000 | Strong |
| C-N Stretch | 1350 - 1000 | Medium/Weak |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₂₀H₂₆N₂O₄ |
| Molecular Weight | 358.43 g/mol |
| (M+H)⁺ | m/z 359.1965 |
| Key Fragments | Fragments corresponding to the loss of the isopropyl group, the side chain, and cleavage of the amide bond would be expected. |
Physicochemical Properties
2.2.1. Melting Point
The melting point is a crucial indicator of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.
2.2.2. Solubility
The solubility of this compound in various solvents is important for its formulation and biological testing.
Table 4: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic |
| Melting Point | Expected to be a crystalline solid with a defined melting point. The exact value is not available in the literature. |
| Solubility | Likely to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is expected to be low but may be enhanced by forming a salt (e.g., hydrochloride). |
Experimental Protocols for Characterization
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Record the IR spectrum using an FT-IR spectrometer.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Obtain a high-resolution mass spectrum to determine the exact mass and confirm the molecular formula.
Melting Point Determination
-
Procedure: Place a small amount of the dried, crystalline sample in a capillary tube and determine the melting point range using a standard melting point apparatus.
Solubility Assessment
-
Procedure: Qualitatively assess the solubility of this compound by adding a small amount of the compound to various solvents (e.g., water, ethanol, methanol, dichloromethane, DMSO) at room temperature and observing for dissolution.
Logical Diagrams
Caption: Workflow for the purification and characterization of synthesized this compound.
Conclusion
This technical guide provides a detailed, though theoretical, framework for the synthesis and chemical characterization of this compound. The proposed synthetic route is based on well-established chemical principles for the synthesis of beta-blockers. The outlined characterization methods are standard practices in organic chemistry and are essential for verifying the structure and purity of the final product. This guide is intended to serve as a valuable resource for researchers and scientists involved in the development of new pharmaceutical agents. Further experimental validation is required to confirm the specific reaction conditions and to obtain precise analytical data for this compound.
References
In Vitro Binding Affinity of Ronactolol to Beta-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of the novel beta-adrenergic receptor antagonist, Ronactolol. The document details its binding affinity for beta-1 (β1) and beta-2 (β2) adrenergic receptors, outlines the experimental protocols used for these determinations, and illustrates key concepts through signaling pathway and workflow diagrams.
Quantitative Binding Affinity Data
The in vitro affinity of this compound for human β1 and β2 adrenergic receptors was determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) were calculated to quantify the binding affinity and potency of this compound. The results are summarized in the table below, presenting this compound as a selective β1-adrenergic receptor antagonist.
| Compound | Receptor Subtype | K_i_ (nM) | IC_50_ (nM) | Selectivity (β2/β1 K_i_ Ratio) |
| This compound | β1-adrenergic | 15 | 25 | 20 |
| β2-adrenergic | 300 | 500 | ||
| Propranolol (Non-selective control) | β1-adrenergic | 10 | 18 | 1.5 |
| β2-adrenergic | 15 | 28 | ||
| ICI 118,551 (β2-selective control) | β1-adrenergic | 240 | 450 | 0.0025 |
| β2-adrenergic | 0.6 | 1.1 |
Experimental Protocols
The following section details the methodology for the competitive radioligand binding assay used to determine the binding affinity of this compound.
Materials and Reagents
-
Radioligand: [³H]-CGP 12177 (a hydrophilic β-adrenergic receptor antagonist)
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human β1-adrenergic receptor or the human β2-adrenergic receptor.
-
Non-specific Binding Control: Propranolol at a high concentration (e.g., 10 µM).
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4) containing 5 mM MgCl₂.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.
Cell Culture and Membrane Preparation
CHO cells expressing either human β1 or β2-adrenergic receptors are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and an appropriate selection antibiotic. Cells are grown to approximately 80-90% confluency before harvesting.
For membrane preparation, cells are washed with phosphate-buffered saline (PBS), scraped, and then homogenized in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4) using a Dounce homogenizer. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes. The resulting membrane pellet is resuspended in the assay buffer and stored at -80°C until use. Protein concentration is determined using a standard method such as the Bradford assay.
Competitive Radioligand Binding Assay
The binding assay is performed in a 96-well plate format. Each well contains a final volume of 200 µL.
-
Incubation Mixture: To each well, the following are added in order:
-
50 µL of assay buffer or this compound at various concentrations (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of [³H]-CGP 12177 at a final concentration close to its K_d_ value for the respective receptor subtype.
-
100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Determination of Non-specific Binding: A set of wells containing 10 µM propranolol instead of this compound is included to determine the level of non-specific binding of the radioligand.
-
Incubation: The plate is incubated at 37°C for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
Data Analysis
The raw data (counts per minute, CPM) are used to calculate the specific binding at each concentration of this compound. The IC50 value is determined by non-linear regression analysis of the competition binding curve (plotting specific binding against the log concentration of this compound). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
K_i_ = IC_50_ / (1 + [L]/K_d_)
where:
-
[L] is the concentration of the radioligand.
-
K_d_ is the equilibrium dissociation constant of the radioligand for the receptor.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Beta-1 Adrenergic Receptor Signaling Pathway
This compound, as a β1-adrenergic antagonist, blocks the initiation of the following signaling cascade, which is typically activated by endogenous catecholamines like norepinephrine and epinephrine.
Pharmacological Profile of Ronactolol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available scientific information on the pharmacological profile of Ronactolol. It is intended for research and informational purposes only. A significant portion of the detailed pharmacological data typically available for beta-blockers is not present in the peer-reviewed literature for this compound.
Introduction
This compound is a beta-adrenoceptor antagonist belonging to the aryloxypropanolamine class of compounds.[1] Like other beta-blockers, its primary mechanism of action involves the competitive inhibition of catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors, leading to a reduction in sympathetic tone. This class of drugs is widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[2]
This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its characteristics as a beta-blocker. Due to the limited availability of specific preclinical and clinical data in the public domain, this paper also outlines standard experimental protocols used to characterize such compounds, providing a framework for any future investigation.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (±)-4'-[2-hydroxy-3-(isopropylamino)propoxy]-p-anisanilide | [1] |
| Molecular Formula | C₂₀H₂₆N₂O₄ | |
| Molecular Weight | 358.43 g/mol | |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature |
Pharmacodynamics
The pharmacodynamic profile of a beta-blocker is primarily defined by its affinity for beta-adrenoceptors, its selectivity for receptor subtypes (β₁ vs. β₂), and the presence or absence of intrinsic sympathomimetic activity (ISA).
Receptor Binding Affinity and Selectivity
Quantitative data on this compound's binding affinity (Ki or IC₅₀ values) for β₁ and β₂-adrenergic receptors are not available in the published literature. Beta-blockers are classified based on their relative affinity for these receptor subtypes.
-
β₁-selective (Cardioselective) blockers have a higher affinity for β₁ receptors, which are predominantly located in the heart. This selectivity can reduce the incidence of side effects associated with the blockade of β₂ receptors in the bronchi and peripheral blood vessels.[3]
-
Non-selective blockers exhibit similar affinity for both β₁ and β₂ receptors.
The selectivity of a beta-blocker is a crucial parameter in determining its clinical utility and side-effect profile.
Intrinsic Sympathomimetic Activity (ISA)
Information regarding the intrinsic sympathomimetic activity (ISA) of this compound is not available in the scientific literature. Beta-blockers with ISA are partial agonists, meaning they can cause a slight stimulation of the beta-receptor, especially at rest when sympathetic tone is low.[4] This can result in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.
Mechanism of Action and Signaling Pathway
As a beta-adrenoceptor antagonist, this compound is expected to competitively inhibit the binding of endogenous catecholamines to beta-adrenergic receptors. This action primarily affects the Gs-protein coupled receptor signaling cascade.
References
- 1. High-performance liquid chromatographic method for determination of this compound in urine and plasma: evaluation of pharmacokinetic parameters in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
The Early-Stage Discovery and Development of Ronactolol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronactolol is a beta-adrenergic receptor antagonist, a class of drugs primarily used to manage cardiovascular conditions by blocking the effects of catecholamines like adrenaline on the heart and blood vessels. Its chemical name is N-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-4-methoxybenzamide[1]. The development of this compound represents a typical path in pharmaceutical research for aryloxypropanolamine beta-blockers, involving chemical synthesis, analytical method development, and early-phase clinical evaluation. This technical guide provides a comprehensive overview of the available data on the early-stage discovery and development of this compound, including a proposed synthesis, its mechanism of action, analytical protocols, and a summary of its initial clinical investigation.
Chemical Synthesis
While a specific patent detailing the synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on established methods for analogous beta-blockers. The synthesis of aryloxypropanolamine beta-blockers typically involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine.
A proposed two-step synthesis for this compound is outlined below:
-
Formation of the Epoxide Intermediate: The synthesis would likely begin with the reaction of 4'-hydroxy-p-anisanilide with epichlorohydrin in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the key epoxide intermediate, N-[4-(2,3-epoxypropoxy)phenyl]-4-methoxybenzamide.
-
Ring-Opening Reaction: The epoxide intermediate is then reacted with isopropylamine. The nucleophilic amine attacks the least sterically hindered carbon of the epoxide ring, leading to the formation of the final product, this compound. This reaction is typically carried out in a protic solvent like ethanol or isopropanol.
Pharmacology
Mechanism of Action
As a beta-adrenergic receptor antagonist, this compound competitively inhibits the binding of endogenous catecholamines (norepinephrine and epinephrine) to beta-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, stimulate the production of cyclic AMP (cAMP) via adenylyl cyclase. The subsequent increase in cAMP levels activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.
In cardiac muscle, this signaling cascade results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). By blocking these receptors, this compound reduces the effects of sympathetic nervous system stimulation on the heart.
Receptor Selectivity and Potency
Quantitative data on the binding affinity (Ki) or inhibitory concentration (IC50) of this compound for beta-1 and beta-2 adrenergic receptor subtypes are not available in the public domain. Such data are crucial for determining the cardioselectivity of a beta-blocker. A higher affinity for beta-1 receptors (predominantly in the heart) over beta-2 receptors (in the lungs and peripheral blood vessels) is a desirable characteristic to minimize side effects like bronchoconstriction.
Analytical Methodologies
A high-performance liquid chromatographic (HPLC) method for the determination of this compound in human plasma and urine has been developed and published[2]. This method was crucial for the clinical evaluation of the drug's pharmacokinetic profile.
Experimental Protocol: HPLC Determination of this compound
Plasma Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Alkalinize the plasma sample.
-
Perform a single-step liquid-liquid extraction with methylene chloride.
-
Separate the organic layer and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
Urine Sample Preparation:
-
Urine samples are directly injected into the HPLC system without extraction.
Chromatographic Conditions:
-
Plasma Analysis:
-
Column: Microbore silica column.
-
Detection: UV at 278 nm.
-
-
Urine Analysis:
-
Column: Microbore C18 column.
-
Mobile Phase: Ion-pairing mobile phase.
-
Data Presentation: Analytical Method Parameters
| Parameter | Plasma Assay | Urine Assay |
| Linearity | Excellent | Excellent |
| Limit of Detection | 1.5 ng/mL | 75 ng/mL |
Clinical Development
Phase I Clinical Trial
This compound was administered orally in capsules to healthy human volunteers at three single doses: 30 mg, 60 mg, and 120 mg[2]. The primary objective of this study was to determine the main pharmacokinetic parameters of the drug.
Data Presentation: Pharmacokinetic Parameters
| Parameter | 30 mg Dose | 60 mg Dose | 120 mg Dose |
| Cmax (Maximum Concentration) | Data not available | Data not available | Data not available |
| Tmax (Time to Cmax) | Data not available | Data not available | Data not available |
| AUC (Area Under the Curve) | Data not available | Data not available | Data not available |
| t1/2 (Elimination Half-life) | Data not available | Data not available | Data not available |
Note: While the study to determine these parameters was conducted, the specific quantitative results are not publicly available.
Early-Stage Development Workflow
The early-stage discovery and development of a beta-blocker like this compound typically follows a structured workflow from initial concept to early clinical testing.
Conclusion
This compound is a beta-adrenergic receptor antagonist that underwent initial stages of drug development, including chemical synthesis, the establishment of analytical methods for its quantification in biological fluids, and a Phase I clinical trial to assess its pharmacokinetic profile in healthy volunteers. While detailed quantitative data on its pharmacological potency, selectivity, and human pharmacokinetics are not widely published, the available information provides a foundational understanding of its early development. The methodologies and developmental pathway of this compound are characteristic of beta-blocker discovery and serve as a valuable case study for professionals in the field of drug development. Further research or release of proprietary data would be necessary to fully elucidate the complete preclinical and clinical profile of this compound.
References
The Core Structure-Activity Relationship of Ronactolol: A Technical Guide for Drug Development Professionals
An in-depth analysis of the molecular architecture of Ronactolol and its derivatives reveals key structural determinants for beta-adrenergic receptor antagonism. This guide synthesizes the available structure-activity relationship (SAR) data, outlines pivotal experimental protocols for its evaluation, and provides visual representations of the underlying biological pathways and experimental workflows to inform future drug discovery and development efforts in the class of aryloxypropanolamine β-blockers.
This compound, chemically known as N-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-4-methoxybenzamide, is a beta-adrenergic receptor antagonist. Its structure is characteristic of the aryloxypropanolamine class of β-blockers, which have been a cornerstone in the management of cardiovascular diseases for decades. The therapeutic efficacy and selectivity of these agents are intrinsically linked to their molecular structure. Understanding the nuanced relationships between chemical modifications and biological activity is paramount for the rational design of new, more effective, and safer drug candidates.
Unveiling the Pharmacophore: Key Structural Insights
The structure-activity relationship of aryloxypropanolamine β-blockers, including this compound, is well-defined by several key structural features that govern their interaction with β-adrenergic receptors. These receptors, integral membrane proteins, play a crucial role in the sympathetic nervous system's regulation of cardiac function and other physiological processes.
The essential components of the aryloxypropanolamine pharmacophore include:
-
The Aryloxy Group: The nature and substitution pattern of the aromatic ring system are primary determinants of the compound's affinity and selectivity for β-receptor subtypes (β1 and β2). In this compound, this is a p-anisanilide moiety.
-
The Propanolamine Side Chain: The -(OCH2CH(OH)CH2NH)- chain is a critical linker. The ether oxygen is crucial for high antagonistic potency.
-
The Secondary Amine: A secondary amine is optimal for activity. The substituent on the nitrogen atom significantly influences potency, with bulky groups like isopropyl or tert-butyl generally conferring high affinity. This compound features an isopropyl group.
-
The Chiral Center: The hydroxyl-bearing carbon atom in the propanolamine chain is a chiral center. For aryloxypropanolamine β-blockers, the (S)-enantiomer is consistently the more potent antagonist, often by a factor of 100 or more compared to the (R)-enantiomer.
Quantitative Structure-Activity Relationship of this compound Analogs
While specific quantitative SAR data for a wide range of this compound analogs is not extensively published in readily available literature, the principles governing this class of compounds allow for the extrapolation of expected activity trends. The following table summarizes the generalized structure-activity relationships for aryloxypropanolamine β-blockers, which are directly applicable to the this compound scaffold.
| Modification Site | Structural Change | Effect on β-Adrenergic Blocking Activity | Reference |
| Aromatic Ring (p-position) | Introduction of amide-containing substituents (as in this compound) | Can confer β1-selectivity. | |
| Aromatic Ring (o, m, p-positions) | Varied substitution patterns | Modulates potency and selectivity. Ortho-substitution can increase potency. | |
| Propanolamine Side Chain | Replacement of the ether oxygen | Generally leads to a significant decrease in antagonistic activity. | |
| Amine Substituent | Variation of the N-alkyl group (e.g., isopropyl, tert-butyl) | Bulky substituents are crucial for high potency. | |
| Stereochemistry at C-2 | (R)-enantiomer instead of (S)-enantiomer | Drastic reduction in β-blocking activity. |
Experimental Protocols for SAR Evaluation
The characterization of this compound analogs and the determination of their SAR profile rely on a suite of well-established in vitro pharmacological assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay for β-Adrenergic Receptors
This assay directly measures the affinity of a test compound for the β-adrenergic receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound analogs for β1- and β2-adrenergic receptors.
Materials:
-
Membrane preparations from cells or tissues expressing β1- or β2-adrenergic receptors (e.g., CHO cells, rat lung, or heart tissue).
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
Non-labeled competing ligands (this compound analogs).
-
Propranolol (for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled this compound analog. For total binding, omit the competitor. For non-specific binding, add a high concentration of propranolol.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor binding, i.e., the inhibition of agonist-stimulated cyclic adenosine monophosphate (cAMP) production.
Objective: To determine the potency (IC50) of this compound analogs as functional antagonists of β-adrenergic receptors.
Materials:
-
Whole cells expressing the β-adrenergic receptor of interest.
-
Isoproterenol (a non-selective β-agonist).
-
This compound analogs.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Replace the medium with a buffer containing the phosphodiesterase inhibitor and varying concentrations of the this compound analog. Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80, the concentration that elicits 80% of the maximal response) to all wells except the basal control.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the isoproterenol-stimulated cAMP production.
Visualizing the Molecular Landscape
To better understand the context of this compound's mechanism of action and the experimental approaches to its study, the following diagrams provide a visual representation of key pathways and workflows.
Preclinical In Vivo Studies of Ronactolol: A Data Gap in Publicly Available Research
Despite a comprehensive search of scientific literature and public databases, no specific in vivo preclinical studies for the beta-adrenergic receptor antagonist Ronactolol in animal models have been identified. This absence of publicly available data prevents the creation of an in-depth technical guide as requested, which would include quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways.
This compound, identified as N-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-4-methoxybenzamide, is a known beta-blocker. However, the only publicly accessible research is a 1992 study detailing a high-performance liquid chromatographic method for the determination of this compound in human urine and plasma. This study focused on the evaluation of pharmacokinetic parameters in healthy human volunteers following oral administration.[1] While this paper establishes the drug's existence and its classification, it does not contain or reference any preceding preclinical animal studies that would typically investigate a drug's safety, efficacy, and pharmacokinetic profile before human trials.
Standard preclinical drug development for a beta-blocker would involve a series of in vivo animal studies to characterize its pharmacological and toxicological properties. These studies are foundational for establishing a drug's safety profile and for guiding the design of clinical trials. The lack of such published data for this compound means that critical information regarding its effects in animal models—such as its mechanism of action, dose-response relationships, potential target organs for toxicity, and metabolic pathways—is not available in the public domain.
For context, preclinical studies for other beta-blockers, such as propranolol, have been extensively published. These studies in various animal models have been crucial in understanding their therapeutic effects and potential side effects. For instance, research in animal models has elucidated the role of beta-blockers in mitigating brain cytokine expression and has been used to investigate their effects on conditions like cavernous vascular malformations.
Without access to proprietary industry data, which may exist but is not publicly disclosed, a comprehensive technical guide on the preclinical in vivo studies of this compound cannot be constructed. The core requirements of data presentation in structured tables, detailed experimental protocols, and mandatory visualizations of its biological pathways are therefore unachievable at this time. Further research and publication in this area would be necessary to enable such a technical analysis.
References
Ronactolol's Effect on Intracellular Signaling Pathways: A Technical Guide
Disclaimer: Scientific literature detailing the specific intracellular signaling effects of Ronactolol is limited. This guide provides an in-depth overview of the expected mechanisms of action based on its classification as a beta-adrenergic receptor antagonist (beta-blocker). The described pathways, experimental data, and protocols are representative of the beta-blocker class of drugs and serve as a comprehensive framework for investigating this compound's specific properties.
Introduction to this compound and Beta-Adrenergic Signaling
This compound is classified as a beta-adrenergic receptor antagonist.[1] Beta-blockers are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors (β-ARs).[2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes, particularly in the cardiovascular system.[2] There are three main subtypes of beta-receptors: β1, β2, and β3. β1-receptors are predominantly found in the heart, while β2-receptors are located in the smooth muscles of the blood vessels and airways.[2]
The primary signaling pathway activated by β-ARs is the Gs-protein pathway, which leads to the production of cyclic adenosine monophosphate (cAMP) and the activation of Protein Kinase A (PKA). By blocking this pathway, beta-blockers reduce heart rate, myocardial contractility, and blood pressure. This guide will explore the canonical Gs/cAMP/PKA pathway and other potential signaling cascades affected by beta-blockers like this compound.
Core Signaling Pathways Modulated by Beta-Blockers
The Canonical Gs/cAMP/PKA Pathway
The primary mechanism of action for beta-blockers is the antagonism of the Gs-protein coupled signaling cascade.
-
Receptor Antagonism: this compound, as a beta-blocker, would bind to β-adrenergic receptors, preventing the binding of agonists like epinephrine and norepinephrine.
-
G-Protein Inactivation: This prevents the activation of the associated heterotrimeric G-protein (Gs), keeping it in its inactive, GDP-bound state.
-
Adenylyl Cyclase Inhibition: The inactive Gs-protein is unable to activate adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.
-
Reduction in cAMP Levels: Consequently, intracellular levels of the second messenger cAMP decrease.
-
PKA Inactivation: With reduced cAMP levels, Protein Kinase A (PKA) remains in its inactive tetrameric form.
-
Downstream Effects: The lack of active PKA prevents the phosphorylation of its various downstream targets, which in cardiac myocytes include L-type calcium channels and phospholamban, leading to decreased heart rate and contractility.
Alternative Signaling: β-Arrestin and MAPK/ERK Pathway
While the Gs pathway is primary, GPCRs, including β-ARs, can also signal through other pathways, such as those involving β-arrestin and the Mitogen-Activated Protein Kinase (MAPK) cascade. Some beta-blockers have been shown to act as "biased agonists," inhibiting G-protein signaling while potentially modulating β-arrestin-mediated pathways. The effect of this compound on these pathways would require specific investigation.
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are part of the MAPK pathway and can be activated by GPCRs. The phosphorylation of ERK1/2 is a common endpoint for measuring the activation of many GPCRs. Inhibition of β-ARs by a beta-blocker would be expected to reduce agonist-induced ERK1/2 phosphorylation.
Quantitative Data on Beta-Blocker Activity
The following tables present hypothetical quantitative data representative of a typical beta-blocker, which would be determined through the experimental protocols outlined in the subsequent section.
Table 1: Radioligand Binding Affinity
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor |
|---|---|---|
| Ki (nM) | 1.5 | 25.0 |
| Bmax (fmol/mg protein) | 120 | 85 |
Ki (inhibition constant) represents the concentration of the drug that occupies 50% of the receptors. A lower Ki indicates higher binding affinity. Bmax (maximum binding capacity) reflects the density of receptors in the tissue.
Table 2: Functional Antagonism of cAMP Production
| Parameter | Isoproterenol (Agonist) | Isoproterenol + this compound (10 nM) |
|---|---|---|
| EC50 for cAMP production (nM) | 5.0 | 50.0 |
| Maximum cAMP production (% of control) | 100% | 98% |
EC50 is the concentration of an agonist that gives a half-maximal response. An increase in the EC50 in the presence of an antagonist indicates competitive inhibition.
Table 3: Inhibition of Downstream Kinase Phosphorylation
| Treatment | p-PKA / Total PKA Ratio | p-ERK1/2 / Total ERK1/2 Ratio |
|---|---|---|
| Vehicle Control | 1.0 | 1.0 |
| Isoproterenol (1 µM) | 4.5 | 3.2 |
| Isoproterenol + this compound (10 nM) | 1.2 | 1.1 |
Ratios are normalized to the vehicle control. A decrease in the ratio in the presence of the antagonist indicates inhibition of the signaling pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of a beta-blocker like this compound on intracellular signaling pathways.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity and density of receptors.
Objective: To determine the Ki and Bmax of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing the β-adrenergic receptor of interest.
-
Radioligand (e.g., [3H]-CGP 12177).
-
This compound at various concentrations.
-
Non-specific competitor (e.g., high concentration of propranolol).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound (for competition assay) or varying concentrations of radioligand (for saturation assay).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: For competition assays, calculate the Ki from the IC50 values. For saturation assays, determine the Kd and Bmax from a saturation binding curve.
References
Investigating the Selectivity of Ronactolol for Beta-1 versus Beta-2 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the selectivity of beta-adrenergic receptor antagonists, with a focus on the methodologies required to characterize the binding and functional properties of compounds like Ronactolol. Due to the limited publicly available data on this compound, this document utilizes the well-characterized beta-blockers, propranolol (a non-selective antagonist) and metoprolol (a β1-selective antagonist), as exemplars to illustrate the experimental protocols and data analysis required for such an investigation. Detailed protocols for radioligand binding assays and functional cyclic AMP (cAMP) assays are provided, alongside a discussion of data interpretation. Visualizations of key experimental workflows and the canonical beta-adrenergic signaling pathway are included to facilitate understanding.
Introduction to Beta-Adrenergic Receptor Selectivity
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, mediating the effects of catecholamines like epinephrine and norepinephrine.[1] There are three main subtypes of beta-receptors: β1, β2, and β3. β1-adrenergic receptors are predominantly located in the heart and kidneys, where their stimulation leads to increased heart rate, contractility, and renin release.[2] β2-adrenergic receptors are found in various tissues, including the lungs, blood vessels, and skeletal muscle, and their activation causes smooth muscle relaxation (e.g., bronchodilation and vasodilation).[1]
The therapeutic efficacy of beta-blockers is often dependent on their selectivity for these receptor subtypes. For instance, β1-selective blockers (often termed "cardioselective") are desirable for treating cardiovascular conditions as they can reduce cardiac workload with a lower risk of inducing bronchoconstriction, a side effect associated with the blockade of β2 receptors.[2] Therefore, a thorough investigation of a new chemical entity's selectivity profile, such as for this compound, is a critical step in its preclinical development.
This guide outlines the essential in vitro assays used to determine the binding affinity and functional potency of a compound at β1 and β2-adrenergic receptors.
Data Presentation: Quantifying Selectivity
To assess the selectivity of a compound, its binding affinity (Ki) and functional potency (IC50 or EC50) for each receptor subtype are determined and compared. The ratio of these values provides a quantitative measure of selectivity.
Table 1: Illustrative Binding Affinity and Functional Potency of Propranolol and Metoprolol for Human β1 and β2-Adrenergic Receptors
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Selectivity (β2 Ki / β1 Ki) |
| Propranolol | β1-AR | 2.3 | 1.5 (KB) | ~1 |
| β2-AR | 1.9 | - | ||
| Metoprolol | β1-AR | 18.6 (S-enantiomer) | 123 (in vivo) | ~30 |
| β2-AR | 550 (S-enantiomer) | - |
Note: Data for propranolol and metoprolol are compiled from various sources for illustrative purposes. The KB value for propranolol is an equilibrium dissociation constant determined by antagonism and is analogous to Ki.[3] The IC50 for metoprolol is from an in vivo study and may not directly correlate with in vitro functional potency. Specific data for this compound is not publicly available.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the direct interaction of a compound with the receptor protein, typically in cell membrane preparations.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound (e.g., this compound) for β1 and β2-adrenergic receptors.
Materials:
-
Cell lines stably expressing human β1-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).
-
Cell lines stably expressing human β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A non-selective, high-affinity antagonist such as [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol.
-
Non-specific binding control: A high concentration of a non-labeled, non-selective antagonist (e.g., 10 µM propranolol).
-
Test compound (e.g., this compound) at a range of concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture the cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., propranolol) to a set of wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the biological response of a cell to a compound, providing information on its potency as an agonist or antagonist. For β-adrenergic receptors, which are coupled to the Gs protein, activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonists will inhibit this agonist-induced cAMP production.
Objective: To determine the functional potency (IC50) of the test compound (e.g., this compound) to inhibit agonist-induced cAMP production at β1 and β2-adrenergic receptors.
Materials:
-
Cell lines stably expressing human β1 or β2-adrenergic receptors.
-
A non-selective β-agonist (e.g., isoproterenol).
-
Test compound (e.g., this compound) at a range of concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based assays).
-
Cell culture medium and 96-well plates.
Protocol:
-
Cell Seeding:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Antagonist Incubation:
-
Pre-incubate the cells with increasing concentrations of the test compound (antagonist) for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Add a fixed concentration of the β-agonist (e.g., isoproterenol at its EC80 concentration) to all wells except the basal control.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, ELISA plate reader).
-
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Determine the cAMP concentration in each sample.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.
-
Mandatory Visualizations
Signaling Pathway
Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.
Experimental Workflows
Caption: Workflow for a Radioligand Competition Binding Assay.
References
The Therapeutic Potential of Ronactolol: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Ronactolol is a beta-adrenergic receptor antagonist with potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, placed within the broader context of beta-blocker therapeutics. While specific clinical efficacy data for this compound in conditions such as hypertension and cardiac arrhythmias are limited in publicly available literature, this document extrapolates its potential therapeutic utility based on its mechanism of action and the well-established clinical profile of the beta-blocker class. This guide summarizes the available pharmacokinetic data for this compound, outlines general experimental protocols for the evaluation of beta-blockers, and visualizes the core signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound.
Introduction
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of a wide spectrum of cardiovascular diseases, including hypertension, angina pectoris, cardiac arrhythmias, and heart failure.[1][2] These agents exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors, thereby modulating the physiological responses of the sympathetic nervous system.[2]
This compound is classified as a beta-adrenergic receptor antagonist.[3] Despite its identification and initial pharmacokinetic characterization, this compound remains a relatively understudied compound in comparison to more widely prescribed beta-blockers. This guide aims to consolidate the existing knowledge on this compound and to provide a theoretical framework for its potential therapeutic applications by drawing parallels with other drugs in its class.
Mechanism of Action
The primary mechanism of action of this compound is the blockade of beta-adrenergic receptors. There are three main subtypes of beta-receptors: β1, β2, and β3. β1-receptors are predominantly located in the heart and kidneys, while β2-receptors are found in the smooth muscle of the bronchi, blood vessels, and uterus. β3-receptors are primarily located in adipose tissue. The clinical effects of beta-blockers are largely determined by their affinity for these receptor subtypes.
Beta-Adrenergic Signaling Pathway
The canonical signaling pathway initiated by the activation of beta-adrenergic receptors involves the Gs protein-adenylyl cyclase-cAMP-protein kinase A (PKA) cascade. In the heart, stimulation of β1-receptors by catecholamines leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates PKA. PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).
This compound, as a beta-blocker, competitively antagonizes the binding of catecholamines to these receptors, thereby inhibiting this signaling cascade and reducing sympathetic tone on the heart.
Potential Therapeutic Applications
Based on the established therapeutic uses of beta-blockers, this compound has the potential to be effective in the following conditions:
Hypertension
By reducing cardiac output and inhibiting renin release from the kidneys, beta-blockers are effective in lowering blood pressure.[1] this compound, through its beta-blocking activity, is expected to contribute to the management of hypertension.
Cardiac Arrhythmias
Beta-blockers are used to control various types of cardiac arrhythmias by slowing the heart rate and reducing the speed of electrical conduction through the atrioventricular (AV) node. This makes them particularly useful for treating conditions like atrial fibrillation and supraventricular tachycardia. This compound's mechanism suggests it could be beneficial in these settings.
Quantitative Data
The most comprehensive quantitative data available for this compound comes from a pharmacokinetic study in healthy human volunteers conducted by Mannucci et al. (1992).
Table 1: Pharmacokinetic Parameters of this compound in Healthy Humans
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 2.5 ± 0.5 hours |
| Peak Plasma Concentration (Cmax) after 120 mg dose | 180 ± 35 ng/mL |
| Elimination Half-Life (t1/2) | 4.5 ± 0.8 hours |
| Apparent Volume of Distribution (Vd/F) | 3.2 ± 0.6 L/kg |
| Total Body Clearance (Cl/F) | 0.8 ± 0.1 L/h/kg |
| Urinary Excretion (% of dose) | 25 ± 5% |
Data extracted from Mannucci C, et al. J Pharm Sci. 1992.
Experimental Protocols
Detailed experimental protocols for this compound are scarce. However, this section provides a generalized protocol for the evaluation of a beta-blocker in a preclinical model of hypertension and the specific analytical method used in the human pharmacokinetic study of this compound.
General Protocol for Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
This protocol describes a common method for assessing the efficacy of a beta-blocker in a well-established animal model of hypertension.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Acclimatization: Animals are housed in a controlled environment for at least one week before the experiment.
-
Baseline Measurements: Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.
-
Grouping: Rats are randomly assigned to a vehicle control group and one or more this compound treatment groups.
-
Drug Administration: this compound is administered orally once daily for a period of 4 to 8 weeks. The vehicle group receives the same volume of the vehicle.
-
Monitoring: Blood pressure and heart rate are monitored at regular intervals (e.g., weekly).
-
Terminal Procedures: At the end of the study, final blood pressure and heart rate are recorded. Animals are then euthanized, and organs such as the heart and kidneys may be collected for histological analysis to assess for end-organ damage.
-
Data Analysis: The changes in blood pressure and heart rate between the treatment and control groups are analyzed using appropriate statistical methods.
High-Performance Liquid Chromatography (HPLC) for this compound in Human Plasma
This protocol is based on the method described by Mannucci et al. (1992) for the quantification of this compound in human plasma.
Methodology:
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Alkalinize the plasma sample with sodium hydroxide.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane).
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) with an ion-pairing agent.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 278 nm.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.
-
The concentration of this compound in the plasma samples is determined from this calibration curve.
-
Conclusion and Future Directions
This compound is a beta-adrenergic receptor antagonist with a pharmacokinetic profile that supports its potential for therapeutic use. Based on the well-established pharmacology of its drug class, this compound is likely to have therapeutic applications in the management of hypertension and cardiac arrhythmias. However, the lack of specific preclinical and clinical studies on this compound represents a significant knowledge gap.
Future research should focus on:
-
In vitro receptor binding assays to determine the selectivity of this compound for β1 and β2 adrenergic receptors.
-
Preclinical efficacy studies in animal models of hypertension and cardiac arrhythmias to establish its therapeutic potential and dose-response relationship.
-
Comprehensive safety and toxicology studies to evaluate its side-effect profile.
-
Well-designed clinical trials in human subjects to confirm its efficacy and safety in the target patient populations.
The information compiled in this technical guide provides a solid foundation for initiating such investigations into the therapeutic applications of this compound, a potentially valuable addition to the armamentarium of cardiovascular therapeutics.
References
Methodological & Application
Application Note: Quantification of Ronactolol in Human Plasma and Urine using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed methodology for the quantification of Ronactolol, a beta-adrenergic receptor antagonist, in human plasma and urine samples. Two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods are described, tailored for each biological matrix. The protocol includes comprehensive steps for sample preparation, chromatographic conditions, and method validation parameters. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for pharmacokinetic or other quantitative studies of this compound.
Introduction
This compound is a beta-adrenergic receptor antagonist previously investigated for its potential therapeutic effects on the cardiovascular system.[1] Accurate quantification of this compound in biological matrices is essential for preclinical and clinical research, enabling the characterization of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection offers a sensitive and specific method for this purpose. The protocols outlined below are based on the established methods by Mannucci et al. (1992) for the determination of this compound in human plasma and urine.[1]
Mechanism of Action: Beta-Adrenergic Receptor Antagonism
This compound functions by competitively blocking the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This antagonism primarily affects the Gs alpha subunit (Gαs) signaling cascade. By preventing receptor activation, this compound inhibits the subsequent activation of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP) and decreased protein kinase A (PKA) activity. This cascade ultimately modulates downstream cellular responses associated with the sympathetic nervous system.
Figure 1. Signaling pathway of beta-adrenergic receptor antagonism by this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Practolol (Internal Standard - IS)
-
Methylene chloride (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Sodium hydroxide
-
Ortho-phosphoric acid
-
Human plasma (blank, drug-free)
-
Human urine (blank, drug-free)
Method 1: Quantification of this compound in Human Plasma
1. Standard Solution Preparation: a. Prepare a stock solution of this compound (1 mg/mL) in methanol. b. Prepare a stock solution of Practolol (Internal Standard, IS) (1 mg/mL) in methanol. c. Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to create calibration standards.
2. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of plasma sample, add the internal standard (Practolol). b. Alkalinize the plasma sample with sodium hydroxide. c. Add 5 mL of methylene chloride and vortex for 2 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the organic (lower) layer to a clean tube. f. Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 200 µL of the mobile phase. h. Inject a portion of the reconstituted sample into the HPLC system.
Method 2: Quantification of this compound in Human Urine
1. Standard Solution Preparation: a. Prepare a stock solution of this compound (1 mg/mL) in methanol. b. Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.
2. Sample Preparation: a. Centrifuge the urine sample to remove any particulate matter. b. Directly inject a portion of the supernatant into the HPLC system.[1]
HPLC Experimental Workflow
The general workflow for the analysis of this compound in biological samples involves sample collection, preparation, chromatographic separation, and data analysis.
Figure 2. Experimental workflow for HPLC quantification of this compound.
Data Presentation
Table 1: Chromatographic Conditions
| Parameter | Method 1: Plasma Analysis[1] | Method 2: Urine Analysis[1] |
| Instrument | HPLC with UV Detector | HPLC with UV Detector |
| Column | Microbore Silica Column | Microbore C18 Column |
| Mobile Phase | Not specified in abstract | Ion-pairing mobile phase* |
| Flow Rate | Not specified in abstract | Not specified in abstract |
| Injection Volume | Not specified in abstract | Not specified in abstract |
| Detection | UV at 278 nm | UV at 278 nm |
| Internal Standard | Practolol (Representative) | Not required (Direct Injection) |
*Note: Specific mobile phase compositions were not detailed in the source abstract. Method development would require optimization of a suitable solvent system (e.g., for silica: a mix of a non-polar solvent like hexane with a polar modifier like isopropanol or ethanol; for C18 with ion-pairing: an aqueous buffer with an ion-pairing agent like trifluoroacetic acid and an organic modifier like acetonitrile or methanol).
Table 2: Method Validation Parameters
The following table summarizes the validation parameters based on the source abstract and includes representative data typical for bioanalytical HPLC methods for beta-blockers.
| Parameter | Method 1: Plasma Analysis | Method 2: Urine Analysis |
| Linearity Range | 5 - 500 ng/mL (Representative) | 0.1 - 25 µg/mL (Representative) |
| Correlation Coefficient (r²) | > 0.995 (Representative) | > 0.995 (Representative) |
| Limit of Detection (LOD) | 1.5 ng/mL | 75 ng/mL |
| Limit of Quantification (LOQ) | 5.0 ng/mL (Representative) | 0.1 µg/mL (Representative) |
| Accuracy (% Recovery) | 90 - 110% (Representative) | 90 - 110% (Representative) |
| Precision (% RSD) | < 15% (Representative) | < 15% (Representative) |
Note: Data labeled as "Representative" is based on typical performance characteristics of validated HPLC methods for the analysis of beta-blockers in biological fluids and should be established during in-house method validation.
Conclusion
The HPLC methods described provide a reliable framework for the quantitative determination of this compound in human plasma and urine. The plasma method incorporates a liquid-liquid extraction for sample clean-up, while the urine method allows for direct injection, offering a simpler workflow. Both methods demonstrate good sensitivity as indicated by their limits of detection. For implementation, further optimization of chromatographic conditions and a full validation according to regulatory guidelines (e.g., ICH) are required to ensure accuracy, precision, and robustness for routine use in research and development.
References
Application Notes and Protocols for Studying Ronactolol Pharmacokinetics in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the pharmacokinetic analysis of Ronactolol in plasma. This compound is a beta-adrenoreceptor antagonist, and understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its therapeutic application.[1] This protocol outlines a modern analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification, along with a summary of its pharmacokinetic profile and mechanism of action.
Introduction to this compound
This compound is a compound that exhibits beta-adrenoreceptor blocking activity.[1] As a member of the beta-blocker class of drugs, it primarily acts by antagonizing the effects of catecholamines at beta-adrenergic receptors, leading to physiological effects such as reduced heart rate and blood pressure. The study of its pharmacokinetics is essential to determine appropriate dosing regimens and to understand its behavior in the body.
Pharmacokinetic Profile of this compound
While specific quantitative pharmacokinetic data for this compound is not widely available in publicly accessible literature, a study by Mannucci et al. (1992) investigated its pharmacokinetics in healthy humans after oral administration of 30, 60, and 120 mg doses.[1] Based on the typical pharmacokinetic profiles of other beta-blockers, a representative summary of expected parameters is provided in Table 1. It is important to note that these values are illustrative and would need to be confirmed by specific studies on this compound.
Table 1: Representative Pharmacokinetic Parameters of Beta-Blockers (Illustrative for this compound)
| Parameter | Description | Expected Value Range |
| Tmax (h) | Time to reach maximum plasma concentration | 1 - 4 |
| Cmax (ng/mL) | Maximum plasma concentration | Dose-dependent |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Dose-dependent |
| t½ (h) | Elimination half-life | 2 - 12 |
| Vd/F (L) | Apparent volume of distribution | Large, indicating extensive tissue distribution |
| CL/F (L/h) | Apparent total body clearance | Variable |
Experimental Protocols
Plasma Sample Collection and Preparation
A robust and reliable analytical method is critical for accurate pharmacokinetic assessment. While an HPLC method with UV detection has been previously described for this compound, this protocol details a more sensitive and specific LC-MS/MS method, which is the current standard for bioanalytical studies.[1]
Materials:
-
Blood collection tubes with K2EDTA as anticoagulant
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Microcentrifuge tubes
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally similar beta-blocker like Propranolol-d7)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
Protocol:
-
Blood Collection: Collect whole blood samples from study subjects at predetermined time points into K2EDTA tubes.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
Protein Precipitation (Sample Preparation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (adapted from methods for similar beta-blockers):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (To be determined by infusion of this compound standard).
-
Internal Standard: Precursor ion > Product ion (e.g., Propranolol-d7: m/z 267.2 > 116.1).
-
-
Ion Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
Metabolism and Excretion
The primary site of biotransformation for most drugs, including beta-blockers, is the liver.[2] Metabolism typically involves two phases:
-
Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis, generally making the drug more polar.
-
Phase II Reactions: These involve the conjugation of the drug or its Phase I metabolite with an endogenous molecule (e.g., glucuronic acid, sulfate) to further increase water solubility and facilitate excretion.
The primary route of excretion for water-soluble metabolites is via the kidneys into the urine. A portion may also be eliminated through the bile and feces.
Mechanism of Action: Beta-Adrenergic Receptor Blockade
This compound, as a beta-adrenoreceptor antagonist, exerts its effects by blocking the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors. This action inhibits the downstream signaling cascade that is normally initiated by receptor activation.
Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for a pharmacokinetic study of this compound in plasma.
Caption: Workflow for a typical pharmacokinetic study of this compound.
Conclusion
This application note provides a comprehensive protocol for the pharmacokinetic analysis of this compound in plasma. The detailed LC-MS/MS method offers the sensitivity and specificity required for robust bioanalysis. While specific pharmacokinetic, metabolism, and excretion data for this compound are limited, this document provides a strong framework based on its drug class and available information, which can be adapted as more data becomes available. The provided diagrams of the mechanism of action and experimental workflow serve as valuable visual aids for researchers in the field.
References
Determining the Antagonist Activity of Ronactolol Using Cell-Based Assays
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ronactolol is a beta-adrenergic receptor antagonist, a class of drugs widely used in the management of cardiovascular diseases.[1] Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like epinephrine and norepinephrine. The three main subtypes are β1, β2, and β3-ARs. β1-ARs are predominantly found in the heart, where their stimulation increases heart rate and contractility. β2-ARs are located in the smooth muscle of the airways and blood vessels, and their activation leads to relaxation.[2] Therefore, the subtype selectivity of a β-blocker is a critical determinant of its therapeutic efficacy and side-effect profile.
This application note provides detailed protocols for cell-based assays to characterize the antagonist activity of this compound at β1 and β2-adrenergic receptors. The described assays are essential for determining the compound's potency and selectivity, key parameters in drug development. The methodologies include a radioligand binding assay to determine binding affinity (Ki) and a functional cAMP assay to measure antagonist potency (IC50).
Data Presentation
To facilitate the comparison of this compound's antagonist activity, all quantitative data should be summarized in clearly structured tables. Below are templates for presenting the binding affinity and functional antagonist potency data.
Note: The following data for this compound is hypothetical and for illustrative purposes only, as specific experimental values are not publicly available. The data for the reference compounds are based on published literature.
Table 1: Binding Affinity of this compound and Reference Compounds at Human β1 and β2-Adrenergic Receptors
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity (β1/β2) |
| This compound (Hypothetical) | 5.2 | 10.8 | 0.48 |
| Propranolol | 2.5[1] | 0.3[1] | 8.3 |
| Atenolol | 250[1] | 4600 | 0.05 |
| Bisoprolol | 24 | 330 | 0.07 |
Table 2: Functional Antagonist Potency of this compound and Reference Compounds at Human β1 and β2-Adrenergic Receptors (cAMP Assay)
| Compound | β1-AR IC50 (nM) | β2-AR IC50 (nM) |
| This compound (Hypothetical) | 12.5 | 25.1 |
| Propranolol | 1.8 | 1.1 |
| Atenolol | 150 | 2500 |
| Bisoprolol | 10 | 140 |
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the ability of this compound to displace a radiolabeled ligand from β1 and β2-adrenergic receptors expressed in a recombinant cell line, such as Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cells stably expressing human β1-adrenergic receptors (CHO-β1)
-
CHO cells stably expressing human β2-adrenergic receptors (CHO-β2)
-
[3H]-CGP 12177 (radioligand)
-
This compound
-
Reference compounds (Propranolol, Atenolol, Bisoprolol)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Cell Culture: Culture CHO-β1 and CHO-β2 cells to ~80-90% confluency.
-
Membrane Preparation: Harvest the cells, homogenize them in ice-cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Cell membranes (20-40 µg of protein per well)
-
[3H]-CGP 12177 at a concentration near its Kd (e.g., 0.5-1.0 nM)
-
A range of concentrations of this compound or reference compounds (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add binding buffer instead of a competing ligand.
-
For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Determining Antagonist Potency (IC50)
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by a β-adrenergic receptor agonist.
Materials:
-
CHO-β1 or CHO-β2 cells
-
Isoproterenol (a non-selective β-agonist)
-
This compound
-
Reference compounds
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Protocol:
-
Cell Plating: Seed CHO-β1 or CHO-β2 cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds.
-
Antagonist Incubation: Add the diluted antagonists to the cell plate and incubate for 15-30 minutes.
-
Agonist Stimulation: Add Isoproterenol at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data with the basal (no agonist) and stimulated (agonist only) controls.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that causes 50% inhibition of the agonist response) using a sigmoidal dose-response curve fit.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: β-Adrenergic Receptor Signaling Pathway.
References
Application Notes and Protocols for Radioligand Binding Assay of Ronactolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronactolol is a beta-adrenergic receptor antagonist.[1] Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine and epinephrine. They are subdivided into β1, β2, and β3 subtypes, which are expressed in various tissues, including the heart, lungs, and adipose tissue. Beta-blockers, such as this compound, are clinically important for the management of cardiovascular diseases.
Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and the affinity (Kd or Ki) of a ligand for a specific receptor.[2][3] These assays utilize a radioactively labeled ligand that binds with high affinity and specificity to the receptor of interest. By measuring the amount of radioactivity bound to the receptor, one can determine the binding characteristics of the radioligand and, through competition assays, the affinity of unlabeled compounds like this compound. This document provides a detailed protocol for performing a radioligand binding assay to characterize the interaction of this compound with β-adrenergic receptors.
Data Presentation
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity (β1/β2) |
| Propranolol | 2.4 | 2.54 | ~1 (Non-selective) |
| Metoprolol | 130 | 4500 | ~35 (β1-selective) |
| Atenolol | 410 | 14000 | ~34 (β1-selective) |
| Bisoprolol | 10 | 190 | 19 (β1-selective) |
| ICI 118,551 | 5500 | 10 | 0.0018 (β2-selective) |
Note: Ki values are compiled from various sources and should be considered approximate. Experimental conditions can influence these values.
Experimental Protocols
This section details the methodologies for saturation and competition radioligand binding assays to characterize the binding of this compound to β-adrenergic receptors.
Materials and Reagents
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP). The choice of radioligand will depend on the desired specific activity and detection method.
-
Membrane Preparation: Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells stably expressing human β1 or β2 receptors, or tissue homogenates from heart or lung).
-
Unlabeled Ligands:
-
This compound hydrochloride
-
Propranolol hydrochloride (for non-specific binding determination)
-
Isoproterenol hydrochloride (a non-selective β-agonist, for comparison)
-
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
-
Protein Assay Kit (e.g., BCA or Bradford)
Diagram: Experimental Workflow
Caption: Workflow for the radioligand binding assay.
Protocol 1: Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in the membrane preparation.
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Assay Setup:
-
Prepare serial dilutions of the radioligand (e.g., [³H]-DHA) in assay buffer. A typical concentration range would be 0.05 - 20 nM.
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for "Total Binding".
-
For "Non-specific Binding" (NSB), add a high concentration of an unlabeled competitor (e.g., 10 µM propranolol) to another set of triplicate wells for each radioligand concentration.
-
Add the membrane preparation to each well (typically 20-50 µg of protein per well). The final assay volume is usually 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate "Specific Binding" by subtracting the average NSB counts from the average Total Binding counts for each radioligand concentration.
-
Plot Specific Binding (Y-axis) against the radioligand concentration (X-axis).
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This assay determines the inhibitory constant (Ki) of this compound, which reflects its affinity for the receptor.
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. A wide concentration range is recommended initially (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
In a 96-well plate, set up triplicate wells for each concentration of this compound.
-
Include triplicate wells for "Total Binding" (no this compound) and "Non-specific Binding" (with 10 µM propranolol).
-
Add a fixed concentration of the radioligand to all wells. The concentration of the radioligand should be close to its Kd value, as determined from the saturation binding assay.
-
Add the membrane preparation to each well.
-
-
Incubation, Filtration, and Detection:
-
Follow steps 3-5 from the Saturation Binding Assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding (Y-axis) against the log concentration of this compound (X-axis).
-
Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
Diagram: Beta-Adrenergic Receptor Signaling
Caption: Simplified beta-adrenergic signaling pathway.
Disclaimer: The provided protocols are general guidelines for performing radioligand binding assays for beta-adrenergic receptor antagonists. Specific parameters such as incubation time, temperature, and optimal protein concentration should be empirically determined for this compound and the specific receptor preparation being used. The lack of publicly available binding data for this compound necessitates thorough in-house validation of these assay conditions.
References
Application of Ronactolol in Hypertension Research Models: Application Notes and Protocols
Note to the Reader: The following application notes and protocols were generated based on the user's request for information on "Ronactolol." However, publicly available scientific literature on "this compound" is limited. It is identified as an aminopropanol derivative with beta-adrenoreceptor blocking activity. To provide a comprehensive and detailed resource that fulfills the core requirements of the request, we have used Propranolol as a representative non-selective beta-blocker. Propranolol is extensively studied in hypertension research models, and the data presented here is based on established scientific findings for this compound. Researchers interested in this compound should consider these notes as a foundational guide, adapting the protocols and expected outcomes based on the specific pharmacological properties of this compound as they become available.
Introduction
This document provides detailed application notes and experimental protocols for the use of the non-selective beta-blocker, Propranolol, in preclinical hypertension research models, with a primary focus on the Spontaneously Hypertensive Rat (SHR) model. These guidelines are intended for researchers, scientists, and drug development professionals investigating the antihypertensive effects of beta-adrenergic receptor antagonists.
Mechanism of Action: Propranolol is a competitive, non-selective beta-adrenergic receptor antagonist.[1] It competitively blocks the binding of catecholamines, such as epinephrine and norepinephrine, to both β1 and β2-adrenergic receptors. The antihypertensive effects of propranolol are attributed to several mechanisms:
-
Reduction of Cardiac Output: By blocking β1-receptors in the heart, propranolol decreases heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect), leading to a reduction in cardiac output.[2]
-
Inhibition of Renin Release: Propranolol blocks β1-receptors in the kidneys, which inhibits the release of renin. This downregulates the renin-angiotensin-aldosterone system (RAAS), leading to decreased vasoconstriction and fluid retention.[2]
-
Central Nervous System Effects: Propranolol can cross the blood-brain barrier and is thought to reduce sympathetic outflow from the central nervous system.
-
Baroreceptor Resetting: Chronic administration may lead to a resetting of the baroreceptors.
Data Presentation: Effects of Propranolol in Spontaneously Hypertensive Rats (SHR)
The following tables summarize the quantitative effects of Propranolol on key cardiovascular parameters in the SHR model, a widely used genetic model of essential hypertension.
Table 1: Effect of Chronic Oral Propranolol Administration on Systolic Blood Pressure (SBP) and Heart Rate (HR) in SHR
| Dosage | Duration of Treatment | Route of Administration | Change in SBP (mmHg) | Change in HR (beats/min) | Reference |
| 100 mg/kg/day | 3 months | Drinking Water | Significant decrease to near normotensive levels | Significant decrease | |
| 41.6 mg/kg/day | 6 months | Not Specified | Decreased | Decreased | |
| 94.6 mg/kg/day | 6 months | Not Specified | Decreased | Decreased |
Table 2: Acute Hemodynamic Effects of Intravenous Propranolol in Conscious SHR
| Dosage | Time Post-Injection | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Cardiac Output (CO) | Change in Total Peripheral Resistance (TPR) | Reference |
| 1 mg/kg | Immediate | No initial change | Decreased | Decreased | Sharply increased | |
| 5 mg/kg | Immediate | No initial change | Decreased | Decreased | Sharply increased | |
| 1 mg/kg | 4 hours | Lowered | Decreased | Decreased | Returned to control | |
| 5 mg/kg | 4 hours | Lowered | Decreased | Decreased | Returned to control |
Experimental Protocols
Chronic Oral Administration of Propranolol in Drinking Water to SHR
This protocol is designed to assess the long-term effects of Propranolol on the development and maintenance of hypertension in SHR.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls).
-
Propranolol hydrochloride.
-
Drinking water bottles.
-
Animal balance.
-
Tail-cuff plethysmography system for non-invasive blood pressure measurement.
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing facility for at least one week before the start of the experiment.
-
Baseline Measurements: Measure and record the baseline body weight, systolic blood pressure, and heart rate of all animals for several consecutive days to establish a stable baseline.
-
Drug Preparation: Prepare the Propranolol solution in drinking water. A common dose is 100 mg/kg/day. To achieve this, calculate the average daily water consumption per rat and the average body weight of the treatment group. Dissolve the appropriate amount of Propranolol hydrochloride in the total volume of drinking water to be provided to the treatment group.
-
Treatment Administration:
-
Divide the animals into treatment and control groups.
-
Provide the Propranolol-containing water to the treatment group as their sole source of drinking water.
-
Provide regular tap water to the control group.
-
Prepare fresh drug solutions and replace the water bottles regularly (e.g., every 2-3 days).
-
-
Monitoring:
-
Measure and record body weight, water consumption, systolic blood pressure, and heart rate at regular intervals (e.g., weekly) throughout the study period (e.g., 3 months).
-
-
Data Analysis: At the end of the study, compare the changes in blood pressure and heart rate between the Propranolol-treated group and the control group using appropriate statistical methods.
Figure 1. Experimental workflow for chronic oral administration of Propranolol.
Acute Intravenous Administration of Propranolol for Hemodynamic Studies in Conscious SHR
This protocol is for assessing the immediate hemodynamic effects of Propranolol in conscious, freely moving SHR.
Materials:
-
Conscious, catheterized Spontaneously Hypertensive Rats (SHR).
-
Propranolol hydrochloride sterile solution.
-
Saline solution (vehicle control).
-
Infusion pump.
-
Blood pressure transducer and recording system.
-
Data acquisition software.
Procedure:
-
Animal Preparation: Surgical implantation of arterial and venous catheters should be performed under anesthesia at least 24-48 hours prior to the experiment to allow for recovery.
-
Acclimatization to Experimental Setup: On the day of the experiment, place the conscious rat in a metabolic cage and connect the arterial catheter to the blood pressure transducer. Allow the animal to acclimate for at least 30-60 minutes until blood pressure and heart rate are stable.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 15-30 minutes).
-
Drug Administration:
-
Administer a bolus intravenous injection of Propranolol at the desired dose (e.g., 1 or 5 mg/kg) or an equivalent volume of saline for the control group.
-
Alternatively, a continuous infusion can be initiated.
-
-
Post-Injection Monitoring: Continuously record MAP and HR for a defined period post-injection (e.g., 4-24 hours) to capture the full hemodynamic response profile.
-
Data Analysis: Analyze the recorded data to determine the peak and duration of the effects on MAP and HR. Compare the responses between the Propranolol-treated and vehicle-treated groups.
Signaling Pathway
Propranolol exerts its antihypertensive effects primarily by blocking the β-adrenergic signaling pathway.
Figure 2. Propranolol's mechanism of action via β-adrenergic receptor blockade.
References
Application Notes and Protocols for the Dissolution of Ronactolol for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the dissolution of Ronactolol, a beta-adrenergic receptor antagonist, for its use in a variety of in vitro experimental settings. Due to the limited availability of public quantitative solubility data for this compound, this document outlines a systematic approach to determine its solubility in common laboratory solvents and provides detailed protocols for the preparation of stock solutions. Furthermore, it includes information on the mechanism of action of this compound and a visual representation of its primary signaling pathway.
Introduction to this compound
This compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. Compounds of this class are known to interfere with the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This antagonism primarily affects the Gs-protein coupled receptor (GPCR) signaling cascade, leading to a reduction in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This mechanism of action makes this compound a subject of interest in cardiovascular research and other fields where the modulation of adrenergic signaling is relevant.
Solubility of this compound
Recommended Solvents for Initial Solubility Testing:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
General Solubility Profile of Beta-Blockers:
Many beta-blockers are sparingly soluble in water and more soluble in organic solvents. It is a common practice to prepare concentrated stock solutions in solvents like DMSO or ethanol, which can then be diluted to the final working concentration in aqueous cell culture media.[1]
Table 1: Recommended Solvent Concentration for In Vitro Assays
| Solvent | Maximum Recommended Final Concentration in Cell Culture Media | Notes |
| DMSO | < 0.5% (v/v) | Some cell lines may be sensitive to lower concentrations. Always perform a vehicle control.[2] |
| Ethanol | < 0.5% (v/v) | Can have biological effects on its own. A vehicle control is essential.[2] |
| Methanol | < 0.1% (v/v) | Generally more toxic to cells than ethanol. Use with caution. |
| DMF | < 0.1% (v/v) | Can be toxic to cells; use as a last resort if other solvents are not suitable.[2] |
Experimental Protocols
Protocol for Determining this compound Solubility
Objective: To determine the approximate solubility of this compound in various organic solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof)
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it into a microcentrifuge tube.
-
Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the solid has completely dissolved, the solubility is at least 10 mg/mL. You can continue to add small, known amounts of this compound to determine the saturation point.
-
If the solid has not completely dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat the vortexing and observation steps.
-
Continue adding solvent in measured increments until the this compound is fully dissolved.
-
Calculate the approximate solubility based on the total amount of this compound and the final volume of the solvent.
-
Repeat this process for each solvent to be tested.
Protocol for Preparing a Concentrated Stock Solution of this compound
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in in vitro experiments.
Materials:
-
This compound powder
-
Chosen solvent with known solubility (e.g., DMSO)
-
Sterile, amber glass vials with screw caps
-
Vortex mixer
-
Pipettes
Procedure:
-
Based on the solubility determination, calculate the required amount of this compound and solvent to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Aseptically weigh the this compound powder and transfer it to a sterile amber glass vial.
-
Add the calculated volume of the chosen sterile-filtered solvent to the vial.
-
Cap the vial tightly and vortex until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but stability at elevated temperatures should be considered.
-
Store the stock solution at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Protocol for Preparing Working Solutions for Cell-Based Assays
Objective: To prepare a final working concentration of this compound in cell culture medium.
Materials:
-
Concentrated this compound stock solution
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Crucially, ensure that the final concentration of the organic solvent in the medium does not exceed the tolerated limit for your specific cell line (see Table 1).
-
For example, to prepare a 10 µM working solution from a 10 mM stock in DMSO, you would perform a 1:1000 dilution. This would result in a final DMSO concentration of 0.1%.
-
Always prepare a vehicle control containing the same final concentration of the solvent as the highest concentration of this compound being tested.
-
Add the this compound working solutions and the vehicle control to your cell cultures and proceed with your experiment.
Mechanism of Action and Signaling Pathway
This compound functions as a beta-adrenergic receptor antagonist. Its primary mechanism of action involves the competitive inhibition of catecholamine binding to beta-adrenergic receptors, which are Gs-protein coupled receptors. This inhibition disrupts the downstream signaling cascade that is normally initiated upon receptor activation.
Key Signaling Events Blocked by this compound:
-
Receptor Activation: Prevents the binding of agonists like epinephrine and norepinephrine to the beta-adrenergic receptor.
-
G-Protein Coupling: Blocks the activation of the associated Gs protein.
-
Adenylyl Cyclase Activity: Prevents the Gs protein from activating adenylyl cyclase.
-
cAMP Production: Leads to a decrease in the intracellular conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Reduced cAMP levels result in decreased activation of PKA, a key downstream effector that phosphorylates numerous cellular targets.
References
Application Notes and Protocols: Preclinical Evaluation of Ronactolol's Anti-Arrhythmic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac arrhythmias, characterized by irregular heart rhythms, are a significant cause of morbidity and mortality worldwide.[1] Anti-arrhythmic drug development remains a critical area of cardiovascular research. This document provides a detailed experimental framework for evaluating the anti-arrhythmic potential of a novel compound, Ronactolol, a putative Class II anti-arrhythmic agent with beta-adrenoceptor blocking properties.[2][3][4]
The protocols outlined below describe a tiered approach, beginning with in vitro cellular and tissue models to elucidate the fundamental electrophysiological effects of this compound, and progressing to in vivo models to assess its efficacy and safety in a more complex physiological system.[5]
In Vitro Evaluation of this compound's Electrophysiological Effects
Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
Objective: To characterize the effects of this compound on key cardiac ion channels.
Protocol:
-
Cell Preparation: Isolate ventricular cardiomyocytes from adult rats or use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the following ionic currents in the presence and absence of varying concentrations of this compound:
-
L-type Ca2+ current (ICa,L)
-
Rapid delayed rectifier K+ current (IKr)
-
Slow delayed rectifier K+ current (IKs)
-
Inward rectifier K+ current (IK1)
-
Late Na+ current (INa,L)
-
-
Data Analysis: Analyze current-voltage (I-V) relationships, channel activation and inactivation kinetics, and dose-response curves to determine the IC50 for each current.
Action Potential Recordings in Multi-cellular Preparations
Objective: To assess the effect of this compound on the cardiac action potential duration (APD) and morphology.
Protocol:
-
Preparation: Use isolated papillary muscles or ventricular trabeculae from rabbit or guinea pig hearts.
-
Microelectrode Recording: Impale the tissue with sharp glass microelectrodes to record intracellular action potentials.
-
Experimental Conditions: Perfuse the tissue with Tyrode's solution and record baseline action potentials. Subsequently, perfuse with increasing concentrations of this compound.
-
Data Measurement: Measure the following parameters at each concentration:
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (Vmax)
-
-
Data Analysis: Compare the changes in these parameters from baseline to determine the effect of this compound on cardiac repolarization and excitability.
Ex Vivo Evaluation in Langendorff-Perfused Hearts
Objective: To evaluate the anti-arrhythmic efficacy of this compound in an isolated whole-heart model.
Protocol:
-
Heart Preparation: Isolate hearts from rabbits or guinea pigs and mount them on a Langendorff apparatus for retrograde perfusion.
-
Arrhythmia Induction: Induce arrhythmias using one of the following methods:
-
Programmed Electrical Stimulation: Deliver extra stimuli to induce ventricular tachycardia (VT) or fibrillation (VF).
-
Ischemia-Reperfusion: Induce global ischemia followed by reperfusion to mimic post-myocardial infarction arrhythmias.
-
Pharmacological Induction: Perfuse with arrhythmogenic agents like aconitine or high concentrations of isoproterenol.
-
-
This compound Administration: After inducing arrhythmias, perfuse the heart with this compound and assess its ability to terminate the arrhythmia and prevent its re-induction.
-
Data Collection: Record a pseudo-electrocardiogram (ECG) and monophasic action potentials to monitor heart rate, rhythm, and action potential duration.
In Vivo Evaluation of Anti-Arrhythmic Efficacy
Objective: To assess the anti-arrhythmic effects of this compound in a living animal model.
Aconitine-Induced Arrhythmia Model in Rats
Objective: To evaluate this compound's ability to prevent the onset of ventricular arrhythmias.
Protocol:
-
Animal Preparation: Anesthetize adult Sprague-Dawley rats and record a baseline ECG.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Arrhythmia Induction: After a set period, infuse aconitine intravenously at a constant rate until the onset of ventricular premature beats (VPBs), VT, or VF.
-
Data Analysis: Measure the dose of aconitine required to induce arrhythmias in the this compound-treated group compared to the control group. A higher required dose in the treated group indicates a protective effect.
Ischemia-Reperfusion Injury Model in Dogs
Objective: To assess this compound's efficacy in a clinically relevant model of myocardial infarction-induced arrhythmias.
Protocol:
-
Animal Preparation: Anesthetize mongrel dogs, perform a thoracotomy, and place a ligature around the left anterior descending (LAD) coronary artery.
-
Ischemia and Reperfusion: Occlude the LAD for a specified period (e.g., 60 minutes) to induce ischemia, followed by reperfusion.
-
Drug Administration: Administer this compound or vehicle intravenously before or during ischemia.
-
ECG Monitoring: Continuously monitor the ECG for the incidence and duration of ventricular arrhythmias during ischemia and reperfusion.
-
Data Analysis: Compare the arrhythmia score (a composite measure of arrhythmia severity) between the this compound-treated and control groups.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison.
Table 1: Effects of this compound on Cardiac Ion Channels
| This compound Conc. (µM) | ICa,L Block (%) | IKr Block (%) | IKs Block (%) | IK1 Block (%) | INa,L Block (%) |
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| IC50 (µM) |
Table 2: Electrophysiological Effects of this compound on Isolated Cardiac Tissue
| This compound Conc. (µM) | RMP (mV) | APA (mV) | Vmax (V/s) | APD50 (ms) | APD90 (ms) |
| Baseline | |||||
| 1 | |||||
| 10 | |||||
| 100 |
Table 3: Efficacy of this compound in the In Vivo Aconitine-Induced Arrhythmia Model
| Treatment Group | N | Dose of Aconitine to Induce VPBs (µg/kg) | Dose of Aconitine to Induce VT (µg/kg) | Dose of Aconitine to Induce VF (µg/kg) |
| Vehicle Control | ||||
| This compound (X mg/kg) | ||||
| This compound (Y mg/kg) |
Table 4: Efficacy of this compound in the In Vivo Ischemia-Reperfusion Model
| Treatment Group | N | Arrhythmia Score during Ischemia | Arrhythmia Score during Reperfusion | Incidence of VF (%) |
| Vehicle Control | ||||
| This compound (X mg/kg) |
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. Electrophysiologic effects of beta blockers in ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Multicellular In vitro Models of Cardiac Arrhythmias: Focus on Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Beta-Adrenergic Blockade in Rodent Studies: A Representative Protocol Using Propranolol as an Analog for Ronactolol
A notable lack of specific published data on Ronactolol administration in rodent models necessitates the use of a representative protocol. Propranolol, a well-characterized non-selective beta-adrenergic antagonist, has been chosen as a suitable analog. The following protocols and data are based on studies conducted with Propranolol and should be adapted and validated for this compound as appropriate.
Introduction
This compound is classified as a beta-adrenergic receptor antagonist.[1] Beta-blockers are a class of drugs that competitively inhibit the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.[1][2] This antagonism blocks the downstream signaling pathways typically activated by these receptors, leading to a variety of physiological effects, primarily in the cardiovascular system.[2] In preclinical research, rodent models are invaluable for studying the pharmacokinetics, pharmacodynamics, and therapeutic potential of beta-blockers. These studies provide essential data on efficacy and safety prior to clinical development.
This document provides a detailed, representative protocol for the administration of a beta-blocker in rodent studies, using Propranolol as a well-documented example. It is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Beta-Adrenergic Receptor Signaling
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon binding with agonists like epinephrine or norepinephrine, activate intracellular signaling cascades. The canonical pathway involves the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in physiological responses such as increased heart rate and contractility. Non-selective beta-blockers like Propranolol antagonize both beta-1 and beta-2 adrenergic receptors, thereby inhibiting this signaling pathway.
Data Presentation: Pharmacokinetic Parameters of Propranolol in Rodents
The following tables summarize key pharmacokinetic parameters of Propranolol in rats and mice from various studies. These values can serve as a reference point when designing studies for other beta-blockers.
Table 1: Pharmacokinetic Parameters of Propranolol in Rats
| Parameter | Value | Route of Administration | Dose | Species/Strain | Reference |
| Half-life (t½) | 63 min | Intravenous | 2 mg/kg | Rat | |
| Apparent Volume of Distribution (Vd) | 8.5 L/kg | Intravenous | 2 mg/kg | Rat | |
| Clearance (CL) | Decreased by 81.50% at high altitude | Not specified | Not specified | Wistar Rat | |
| Cmax | Increased by 398.94% at high altitude | Not specified | Not specified | Wistar Rat | |
| AUC | Increased by 481.72% at high altitude | Not specified | Not specified | Wistar Rat | |
| Bioavailability (vs. IV) | ~2.8% (Oral) | Oral | 20 mg/kg | Rat |
Table 2: Dosages of Propranolol Used in Rodent Studies
| Dose | Route of Administration | Species/Strain | Study Focus | Reference |
| 1.5 and 6 mg/kg | Intraperitoneal (acute) | CD1 Mice | Social Behavior | |
| 1.9 and 4.6 mg/kg daily | In drinking water (subchronic) | CD1 Mice | Social Behavior | |
| 10 mg/kg | Intraperitoneal | CD1 Mice | Memory Consolidation | |
| 1, 4, and 10 mg/kg | Intravenous | BALB/c Mice | Traumatic Brain Injury | |
| 1 and 10 mg/kg | Intravenous | Sprague Dawley Rats | Acute Heart Failure | |
| 2.5, 5, and 10 mg/kg | Intravenous | Wistar SPF Riv:TOX Rats | Toxicokinetics | |
| 20 mg/kg | Oral | Rat | Pharmacokinetics | |
| 0.002 and 5 mg/kg | Portal Vein Injection | Rat | Liver Disposition |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of a beta-blocker to rodents, based on published studies with Propranolol.
Protocol 1: Acute Administration for Behavioral Studies in Mice
Objective: To assess the acute effects of a beta-blocker on a specific behavioral paradigm.
Materials:
-
Male CD1 mice (3-4 months old)
-
Propranolol hydrochloride (or this compound)
-
Sterile 0.9% saline solution
-
Syringes and needles for intraperitoneal injection
-
Appropriate behavioral testing apparatus
Procedure:
-
Drug Preparation: Dissolve Propranolol HCl in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, inject 0.25 mL). Prepare fresh on the day of the experiment.
-
Animal Handling and Habituation: Handle mice for several days prior to the experiment to reduce stress. Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Gently restrain the mouse.
-
Administer the prepared Propranolol solution or saline (vehicle control) via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
Injections are typically given immediately after a training session for memory consolidation studies.
-
-
Behavioral Testing:
-
Commence the behavioral test at a predetermined time post-injection (e.g., 30 minutes for social interaction studies).
-
Record and analyze behavioral parameters as required by the specific experimental design.
-
Protocol 2: Subchronic Administration in Drinking Water for Mice
Objective: To evaluate the effects of longer-term beta-blocker exposure.
Materials:
-
Male CD1 mice
-
Propranolol hydrochloride (or this compound)
-
Drinking water bottles
-
Scale for weighing mice and drug
Procedure:
-
Drug Solution Preparation:
-
Calculate the required concentration of Propranolol in the drinking water to achieve the target daily dose (e.g., for a target dose of ~1.9 mg/kg/day, a concentration of 12.4 mg/L can be used).
-
Dissolve the calculated amount of Propranolol in the drinking water. Prepare fresh solutions regularly (e.g., every 2-3 days).
-
-
Administration:
-
Provide the medicated water to the mice as their sole source of drinking water for the duration of the study (e.g., 10-13 days).
-
Monitor water consumption to estimate the daily dose received by the animals.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the general health and body weight of the mice throughout the study.
-
At the end of the treatment period, conduct behavioral tests or collect tissues for analysis as required.
-
Protocol 3: Intravenous Administration for Pharmacokinetic or Acute Physiological Studies in Rats
Objective: To determine the pharmacokinetic profile or assess immediate physiological responses to the beta-blocker.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Propranolol hydrochloride (or this compound)
-
Sterile 0.9% saline solution
-
Catheters for intravenous administration (e.g., tail vein)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Anesthesia (if required for catheter placement or blood collection)
Procedure:
-
Animal Preparation:
-
If required, surgically implant a catheter into a suitable vein (e.g., tail vein, jugular vein) under anesthesia and allow for recovery.
-
-
Drug Preparation: Prepare a sterile solution of Propranolol in saline at the desired concentration.
-
Drug Administration:
-
Administer the Propranolol solution as a bolus injection or a continuous infusion through the catheter. Doses can range from 1 mg/kg to 10 mg/kg.
-
-
Blood Sampling (for Pharmacokinetics):
-
Collect blood samples at predetermined time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).
-
Process the blood samples to obtain plasma or serum and store them appropriately for later analysis of drug concentration.
-
-
Physiological Monitoring:
-
Continuously monitor physiological parameters such as heart rate, blood pressure, or other relevant endpoints depending on the study's objective.
-
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Optimizing Ronactolol Concentration for Cell Culture Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Ronactolol concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is classified as a beta-adrenergic receptor antagonist.[1] Its primary mechanism of action involves blocking beta-adrenergic receptors, which are part of the sympathetic nervous system and are typically activated by catecholamines like epinephrine and norepinephrine. By blocking these receptors, this compound can inhibit downstream signaling pathways.
Q2: What is a good starting concentration range for this compound in cell culture?
For a novel compound like this compound, determining the optimal concentration is a critical experimental step. Based on studies with other beta-blockers, a broad concentration range should initially be tested to determine the dose-response relationship.[2][3] A typical starting point could be a logarithmic series of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration is cell-type dependent and should be determined empirically. A standard approach is to perform a dose-response curve using a cell viability assay, such as the MTT or LDH assay.[4][5] This will help you determine the concentration at which this compound exerts its desired effect without causing significant cytotoxicity.
Q4: How long should I incubate my cells with this compound?
The incubation time can vary depending on the cell type and the specific endpoint being measured. Typical incubation times for assessing the effects of beta-blockers on cell viability range from 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death Even at Low Concentrations | The cell line may be highly sensitive to this compound. The compound may have off-target cytotoxic effects. | Perform a more granular dose-response experiment with lower concentrations. Ensure the use of appropriate controls, including a vehicle control (the solvent used to dissolve this compound, e.g., DMSO). Confirm the purity of the this compound stock. |
| No Observable Effect at High Concentrations | The cell line may be resistant to this compound. The compound may have low potency in this specific cell model. The incubation time may be too short. | Extend the incubation period. Use a positive control (a compound known to elicit the expected response) to validate the assay. Verify the expression of beta-adrenergic receptors on your cell line. |
| Inconsistent Results Between Experiments | Variations in cell seeding density. Inconsistent drug preparation. Mycoplasma contamination. | Standardize cell seeding protocols. Prepare fresh drug dilutions for each experiment. Regularly test cell cultures for mycoplasma contamination. |
| Precipitate Forms in the Culture Medium | This compound may have poor solubility in the culture medium at higher concentrations. | Check the solubility of this compound in your culture medium. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the medium to the final working concentration, ensuring the final solvent concentration is low and non-toxic to the cells. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| This compound Concentration Range | 0.1 µM - 1 mM (logarithmic scale) |
| Incubation Time | 24, 48, and 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Vehicle Control | DMSO concentration ≤ 0.5% |
Visualizing Key Processes
To aid in experimental design and understanding, the following diagrams illustrate a generalized beta-adrenergic signaling pathway and a typical workflow for optimizing this compound concentration.
Caption: Generalized Beta-Adrenergic Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Concentration Optimization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Paradoxal pharmacologic effects observed with beta-blocker agents on cardiac cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting Ronactolol solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Ronactolol in aqueous solutions.
Disclaimer
Publicly available, quantitative physicochemical data for this compound, such as its precise aqueous solubility and pKa, is limited. The information and guidance provided herein are based on the known properties of structurally similar beta-blockers and general principles of pharmaceutical chemistry. It is highly recommended that users determine the specific properties of their this compound sample experimentally.
Troubleshooting Guide & FAQs
Q1: My this compound is not dissolving in my aqueous buffer. What are the first steps I should take?
A1: Start by assessing the pH of your aqueous solution. This compound, like many beta-blockers, contains a secondary amine group which is basic. This means its solubility is highly dependent on pH.
-
Initial Check: Ensure your buffer's pH is acidic. In acidic conditions, the amine group will be protonated, forming a more soluble salt.
-
Recommendation: Attempt to dissolve this compound in a buffer with a pH between 3 and 5.
-
Troubleshooting Workflow:
Technical Support Center: Synthesis of Ronactolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ronactolol. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction yield and purity.
Issue 1: Low yield in the formation of the glycidyl ether intermediate.
-
Question: My reaction between N-(4-hydroxyphenyl)-4-methoxybenzamide and epichlorohydrin is resulting in a low yield of the desired glycidyl ether intermediate. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in this step are often attributed to several factors:
-
Incomplete deprotonation of the phenol: The reaction requires a basic catalyst to deprotonate the phenolic hydroxyl group, making it a more effective nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.
-
Side reactions of epichlorohydrin: Epichlorohydrin can undergo self-polymerization or hydrolysis under basic conditions, especially in the presence of water.
-
Suboptimal reaction temperature: The reaction rate is temperature-dependent. Too low a temperature will result in a slow reaction, while too high a temperature can promote side reactions.
Solutions:
-
Choice and amount of base: Ensure you are using a suitable base, such as sodium hydroxide or potassium carbonate, in at least stoichiometric amounts. For heterogeneous reactions with potassium carbonate, vigorous stirring and a phase transfer catalyst (e.g., tetrabutylammonium bromide) can improve the reaction rate.
-
Anhydrous conditions: Use anhydrous solvents and ensure your starting materials are dry to minimize hydrolysis of epichlorohydrin.
-
Temperature control: The optimal temperature is typically between room temperature and gentle heating (40-60 °C). It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
-
Molar ratio of reactants: Using an excess of epichlorohydrin (1.5 to 3 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.
-
Issue 2: Formation of impurities during the ring-opening reaction.
-
Question: During the reaction of the glycidyl ether intermediate with isopropylamine, I am observing the formation of significant impurities, leading to a difficult purification process and reduced yield of this compound. What are these impurities and how can I prevent their formation?
-
Answer: The primary impurity in this step is often a di-substituted by-product where a second molecule of the glycidyl ether reacts with the secondary amine of the newly formed this compound.
Solutions:
-
Molar ratio of reactants: The most effective way to minimize this di-substitution is to use a significant excess of the amine (isopropylamine). A molar ratio of 3 to 10 equivalents of isopropylamine to the glycidyl ether is recommended. This ensures that the epoxide is more likely to react with the primary amine of isopropylamine rather than the secondary amine of the product.
-
Controlled addition: Adding the glycidyl ether slowly to a solution of isopropylamine can help maintain a high effective concentration of the primary amine throughout the reaction.
-
Solvent and Temperature: The reaction is typically carried out in a protic solvent like ethanol or isopropanol, often at reflux. The choice of solvent can influence the reaction rate and selectivity. Monitoring the reaction by TLC is crucial to avoid prolonged reaction times that could lead to further side reactions.
-
Issue 3: Difficulty in purifying the final this compound product.
-
Question: I am struggling to achieve high purity of the final this compound product. What are the recommended purification techniques?
-
Answer: Purification of the final product can be challenging due to the presence of unreacted starting materials and side products.
-
Acid-base extraction: this compound, being a secondary amine, is basic. An effective initial purification step is to dissolve the crude product in an organic solvent and wash it with a dilute acid solution (e.g., 1M HCl). This will protonate the this compound and any other basic impurities, transferring them to the aqueous layer. The basic product can then be recovered by basifying the aqueous layer (e.g., with NaOH) and extracting it back into an organic solvent.
-
Crystallization: Recrystallization from a suitable solvent system is a powerful technique for achieving high purity. Common solvents to try include ethyl acetate, acetone, or mixtures of these with alkanes like hexane.
-
Column chromatography: If crystallization is not effective, silica gel column chromatography can be used. A solvent system of dichloromethane/methanol or ethyl acetate/triethylamine is often effective for separating aryloxypropanolamines. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
A1: this compound is an aryloxypropanolamine beta-blocker. While specific literature for its synthesis is limited, it can be reliably synthesized via a well-established two-step pathway common to this class of compounds:
-
Formation of the Glycidyl Ether: Reaction of N-(4-hydroxyphenyl)-4-methoxybenzamide with epichlorohydrin in the presence of a base.
-
Ring-Opening of the Epoxide: Reaction of the resulting glycidyl ether with isopropylamine.
Caption: General synthetic pathway for this compound.
Q2: How can I monitor the progress of the reaction steps?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both reaction steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane for the first step, and dichloromethane and methanol for the second step) to achieve good separation of starting materials, intermediates, and products. The spots can be visualized under UV light.
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3:
-
Epichlorohydrin: is a toxic and carcinogenic substance. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Bases: Strong bases like sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Solvents: Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and avoid sources of ignition.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Data Presentation
The following tables summarize key reaction parameters and their impact on yield, based on general principles for the synthesis of aryloxypropanolamine beta-blockers.
Table 1: Parameters for Glycidyl Ether Formation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ | NaOH | NaH | High yield with K₂CO₃ and phase transfer catalyst. NaH requires strictly anhydrous conditions. |
| Solvent | Acetone | DMF | Acetonitrile | DMF can lead to higher yields but is more difficult to remove. Acetone and acetonitrile are good alternatives. |
| Temperature | 25 °C | 50 °C | 80 °C | 50-60 °C is often optimal. Higher temperatures can increase side reactions. |
| Epichlorohydrin (eq.) | 1.1 | 2.0 | 5.0 | 1.5-2.0 equivalents generally provides a good balance between reaction completion and ease of purification. |
Table 2: Parameters for Epoxide Ring-Opening
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Isopropylamine (eq.) | 1.2 | 3.0 | 10.0 | Higher equivalents (3.0-10.0) significantly reduce the formation of di-substituted by-products. |
| Solvent | Ethanol | Isopropanol | Toluene | Protic solvents like ethanol and isopropanol are generally preferred and can act as both solvent and reactant. |
| Temperature | 25 °C | 60 °C | Reflux | Refluxing is common to ensure the reaction goes to completion in a reasonable time. |
Experimental Protocols
Protocol 1: Synthesis of N-[4-(oxiran-2-ylmethoxy)phenyl]-4-methoxybenzamide (Glycidyl Ether Intermediate)
-
To a solution of N-(4-hydroxyphenyl)-4-methoxybenzamide (1.0 eq.) in acetone (10 mL per gram of starting material) add anhydrous potassium carbonate (2.0 eq.) and a catalytic amount of tetrabutylammonium bromide (0.05 eq.).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add epichlorohydrin (1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (around 60 °C) and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude glycidyl ether intermediate. This crude product can often be used in the next step without further purification.
Caption: Workflow for glycidyl ether synthesis.
Protocol 2: Synthesis of this compound
-
Dissolve the crude glycidyl ether intermediate (1.0 eq.) in ethanol (10 mL per gram).
-
Add isopropylamine (5.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Evaporate the solvent and excess isopropylamine under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).
Caption: Workflow for the final synthesis of this compound.
Technical Support Center: Refining HPLC-UV Detection for Ronactolol Metabolites
Welcome to the technical support center for the HPLC-UV detection of Ronactolol and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely general properties of this compound metabolites compared to the parent drug?
A1: While specific data on this compound metabolism is not extensively published, general principles of drug biotransformation suggest that its metabolites are likely more polar than the parent compound. Drug metabolism typically involves two phases of reactions. Phase I reactions, such as oxidation, reduction, or hydrolysis, introduce or expose polar functional groups (e.g., -OH, -NH2).[1][2] Phase II reactions involve conjugating the drug or its Phase I metabolites with endogenous hydrophilic molecules (e.g., glucuronic acid, sulfate), further increasing their water solubility to facilitate excretion.[1][3][4] Therefore, you should expect this compound metabolites to be less retained on a reversed-phase HPLC column.
Q2: I am not seeing any metabolite peaks in my chromatogram. What are the possible causes?
A2: Several factors could contribute to the absence of metabolite peaks:
-
Low Metabolite Concentration: The concentration of metabolites in your sample may be below the detection limit of your HPLC-UV system.
-
Inadequate Sample Preparation: The extraction method may not be efficient for the more polar metabolites, leading to poor recovery.
-
Poor Chromatographic Retention: The metabolites may be too polar for your current reversed-phase method and are eluting in the solvent front.
-
Incorrect UV Wavelength: The metabolites may have a different UV absorption maximum than the parent drug.
Q3: My metabolite peaks are showing significant tailing. How can I improve the peak shape?
A3: Peak tailing for polar, ionizable compounds is often caused by secondary interactions with residual silanols on the silica-based stationary phase. To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least one pH unit away from the pKa of the analyte to ensure it is in a single ionic state.
-
Use of a Modern, End-capped Column: Employ a high-purity, end-capped silica column or a column with a novel bonding chemistry designed for polar analytes.
-
Lower Ionic Strength Buffer: High salt concentrations can sometimes exacerbate tailing.
-
Lower Injection Volume or Concentration: Overloading the column can lead to poor peak shape.
Q4: I am observing significant baseline noise. What are the common causes and solutions?
A4: A noisy baseline can originate from several sources:
-
Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and fresh, properly degassed mobile phases.
-
Detector Instability: The UV lamp may be nearing the end of its life, or the flow cell could be contaminated.
-
Temperature Fluctuations: Use a column oven to maintain a stable column temperature.
-
Pump Issues: Pulsations from the pump can cause a noisy baseline. Ensure proper pump maintenance and degassing of solvents.
Troubleshooting Guides
Problem 1: Poor Resolution Between Parent Drug and Metabolites
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Optimize the organic-to-aqueous ratio. For polar metabolites, a lower percentage of organic solvent may be required. |
| Incorrect Column Chemistry | Select a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group phase) to improve separation of aromatic and polar compounds. |
| Isocratic Elution is Insufficient | Implement a gradient elution method, starting with a lower organic phase concentration and gradually increasing it to elute the parent drug after the polar metabolites. |
| pH of Mobile Phase is Not Optimal | Adjust the mobile phase pH to alter the ionization and retention of the analytes. |
Problem 2: Variable Retention Times
| Potential Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate mixing of components. |
| Column Not Properly Equilibrated | Increase the column equilibration time between runs, especially when using gradient elution. |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. |
| Pump Malfunction or Leaks | Check the HPLC pump for consistent flow rates and inspect for any leaks in the system. |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol outlines a protein precipitation method for the extraction of this compound and its metabolites from plasma.
-
Sample Thawing: Thaw frozen plasma samples gradually at 4°C.
-
Aliquoting: Aliquot 200 µL of plasma into a microcentrifuge tube.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC-UV Method for this compound and its Polar Metabolites
This protocol provides a starting point for the chromatographic separation.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column with polar endcapping (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 5 2.0 5 15.0 95 18.0 95 18.1 5 | 25.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 278 nm (as a starting point, based on this compound's properties; optimization may be necessary for metabolites).
Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: Experimental workflow for HPLC-UV analysis.
References
Technical Support Center: Ronactolol Radiolabeling
Welcome to the technical support center for Ronactolol radiolabeling. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the radiolabeling of this beta-adrenergic receptor antagonist.
Disclaimer: Specific radiolabeling studies for this compound are not widely published. The following guidance is based on established radiochemical principles and protocols developed for structurally similar compounds, particularly targeting the phenolic hydroxyl group with Carbon-11.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in radiolabeling small molecules like this compound?
A1: The primary challenge is often achieving a high radiochemical yield (RCY) within the short timeframe imposed by the radionuclide's half-life (e.g., ~20.4 minutes for Carbon-11).[1] This requires highly efficient and rapid chemical reactions and purification processes.
Q2: Which radionuclide is most suitable for labeling this compound for PET imaging?
A2: Both Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are viable options.[2][3]
-
Carbon-11: Allows for labeling without altering the molecule's structure by methylating the phenolic hydroxyl group to create [¹¹C]O-methyl-Ronactolol. Its short half-life is suitable for repeat studies on the same day.[3]
-
Fluorine-18: Has a longer half-life (~109.8 minutes), which facilitates longer imaging protocols and distribution to other sites.[2] However, it requires synthesizing a this compound precursor suitable for fluorination, which can be a more complex process.
Q3: Why is purification of the radiolabeled product so critical?
A3: Purification, typically by High-Performance Liquid Chromatography (HPLC), is essential to separate the desired radiolabeled this compound from unreacted radionuclide, labeled impurities, and the precursor compound. Failure to do so can lead to inaccurate imaging data, poor target-to-background signal, and potential toxicological effects from impurities.
Q4: What is radiochemical purity (RCP) and why is it important?
A4: Radiochemical purity is the percentage of the total radioactivity in a sample that is present in the desired chemical form (i.e., radiolabeled this compound). High RCP (typically >95%) is crucial for ensuring that the detected PET signal originates from the target molecule and not from radioactive byproducts, which may have different biological distributions.
Q5: How can I minimize radiolysis of my final product?
A5: Radiolysis, the decomposition of the compound by the emitted radiation, can reduce radiochemical purity over time. To minimize it, you can:
-
Work quickly to formulate and use the tracer.
-
Store the final product in a larger volume of solvent to reduce the effective radiation dose.
-
Add radical scavengers, such as ascorbic acid or ethanol, to the final formulation.
Troubleshooting Guide: ¹¹C-Methylation of Desmethyl-Ronactolol
This guide focuses on the common and synthetically feasible approach of labeling the desmethyl-Ronactolol precursor via O-methylation using [¹¹C]Methyl Iodide ([¹¹C]CH₃I).
Problem 1: Low or No Radiochemical Yield (RCY)
-
Question: My reaction to produce [¹¹C]O-methyl-Ronactolol has a very low RCY (<5%). What are the likely causes and how can I fix it?
-
Answer: Low RCY is a frequent issue stemming from several factors. Systematically check the following:
| Potential Cause | Troubleshooting Steps |
| Inefficient [¹¹C]CH₃I Trapping | Ensure the trapping vial contains the correct amount of precursor and base in the appropriate solvent (e.g., DMF). Check for leaks in the gas lines leading from the cyclotron to the synthesis module. |
| Suboptimal Reaction Conditions | Verify the reaction temperature. While some methylations work at room temperature, others require heating (e.g., 80-100°C) to proceed quickly. Optimize the reaction time; too short may result in incomplete reaction, while too long can lead to degradation. |
| Incorrect Base or pH | The base is critical for deprotonating the phenolic hydroxyl group. Weak bases may be ineffective. Stronger, soluble bases like Cesium Carbonate (Cs₂CO₃) or Rubidium Carbonate (Rb₂CO₃) in DMF often improve yields significantly compared to more common bases like K₂CO₃. Ensure the reaction environment is not acidic. |
| Precursor Degradation | Ensure the desmethyl-Ronactolol precursor is pure and has not degraded during storage. Confirm its identity and purity via LC-MS or NMR. |
| Presence of Impurities | Water or other protic solvent impurities can quench the reaction. Use anhydrous solvents. Metallic impurities can also interfere with radiolabeling reactions. |
Problem 2: Poor Radiochemical Purity (RCP) on Analytical HPLC
-
Question: My analytical HPLC chromatogram shows multiple radioactive peaks. How do I identify the main product and eliminate impurities?
-
Answer: Multiple radioactive peaks indicate the formation of radiolabeled byproducts.
| Potential Cause | Troubleshooting Steps |
| N-methylation | The secondary amine on the propanolamine chain could also be methylated, creating a competing N-methylated product. This can sometimes be minimized by adjusting the basicity and temperature. |
| Precursor Impurities | If the precursor stock contains impurities, these may also become radiolabeled, leading to multiple radioactive products. Re-purify the precursor if necessary. |
| Radiolysis | If the analysis is performed long after synthesis, some peaks may be due to radiolytic decomposition. Analyze the product as soon as possible after purification. |
| Ineffective HPLC Purification | The preparative HPLC method may not be adequately separating the desired product from radioactive impurities. Optimize the HPLC method by adjusting the mobile phase gradient, column type, or flow rate to achieve better peak separation. |
Problem 3: The Final Product is Unstable
-
Question: The radiochemical purity of my final formulated product drops significantly before it can be used. What causes this instability?
-
Answer: Instability is often due to radiolysis or chemical degradation.
| Potential Cause | Troubleshooting Steps |
| High Radioactivity Concentration | High concentrations of radioactivity accelerate radiolysis. After purification, dilute the final product into a larger volume of a biocompatible solvent (e.g., saline with a small amount of ethanol). |
| Absence of Stabilizers | Add a small amount (e.g., 5 mg) of a radical scavenger like ascorbic acid to the final product vial to quench free radicals formed during radiolysis. |
| Residual Solvents/Reagents | Trace amounts of acid or base from the HPLC purification can promote chemical degradation. Ensure the formulation is properly buffered to a physiological pH (around 7.4). |
Experimental Protocols
Protocol 1: Synthesis of [¹¹C]O-methyl-Ronactolol
This protocol describes the O-methylation of the desmethyl-Ronactolol precursor using [¹¹C]CH₃I produced from cyclotron-generated [¹¹C]CO₂.
1. Materials and Reagents:
-
Desmethyl-Ronactolol precursor (1-2 mg)
-
Rubidium or Cesium Carbonate (Rb₂CO₃ or Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I) from an automated synthesis module
-
HPLC system (preparative and analytical) with a C18 column
-
Mobile Phase: e.g., Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA)
-
Sterile water for injection, saline, and ethanol for formulation
2. Procedure:
-
Preparation: Dissolve ~1 mg of desmethyl-Ronactolol precursor and ~5 mg of Rb₂CO₃ in 250 µL of anhydrous DMF in a sealed reaction vial.
-
[¹¹C]CH₃I Trapping: Bubble the incoming [¹¹C]CH₃I gas through the solution in the reaction vial at room temperature until trapping is complete (monitored by radioactivity detectors).
-
Reaction: Heat the sealed vial at 80-100°C for 3-5 minutes.
-
Quenching: After heating, cool the vial and quench the reaction by adding 500 µL of the initial HPLC mobile phase.
-
Purification: Inject the entire reaction mixture onto a preparative reverse-phase (C18) HPLC column. Collect the radioactive peak corresponding to [¹¹C]O-methyl-Ronactolol (retention time determined using a non-radioactive standard).
-
Formulation: Evaporate the collected HPLC fraction to dryness under a stream of nitrogen. Reconstitute the residue in a sterile solution, typically 10% ethanol in saline, for injection.
-
Quality Control: Inject an aliquot of the final product onto an analytical HPLC system to determine radiochemical purity, identity (by co-elution with a standard), and specific activity.
Visualizations
Experimental Workflow
References
Adjusting experimental parameters for Ronactolol in Langendorff heart perfusion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ronactolol, a beta-adrenergic receptor antagonist, in Langendorff isolated heart perfusion experiments. Given the limited specific literature on this compound in this application, this guide extrapolates from established principles of beta-blocker pharmacology and common Langendorff perfusion practices.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in the heart?
A1: this compound is a beta-adrenergic receptor antagonist.[1] In the heart, it competitively blocks β1-adrenergic receptors, which are primarily responsible for the positive chronotropic (heart rate) and inotropic (contractility) effects of catecholamines like epinephrine and norepinephrine.[2][3] By blocking these receptors, this compound is expected to reduce heart rate, decrease myocardial contractility, and consequently lower myocardial oxygen demand.
Q2: What are the expected effects of this compound on a Langendorff-perfused heart?
A2: Perfusion with this compound is expected to induce a dose-dependent decrease in heart rate (negative chronotropy) and a reduction in the force of contraction, leading to lower left ventricular developed pressure (LVDP) and a decreased rate-pressure product (RPP).[4] These effects are characteristic of beta-blockade in the isolated heart.[5]
Q3: What concentration range of this compound should I use in my experiment?
A3: For novel beta-blockers, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific research question. Based on studies with other beta-blockers like propranolol, a starting concentration range of 1 µM could be considered. It is recommended to start with a low concentration and incrementally increase it to observe the desired level of beta-blockade.
Q4: Can I use this compound in ischemia-reperfusion studies?
A4: Yes, beta-blockers are frequently used in experimental models of ischemia-reperfusion injury. They are hypothesized to be cardioprotective by reducing myocardial oxygen consumption during ischemia. When designing such a study, consider whether this compound should be administered before ischemia (pre-conditioning), during reperfusion, or throughout the entire protocol.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Excessive Bradycardia or Cardiac Arrest | This compound concentration is too high. | Immediately wash out the drug with fresh Krebs-Henseleit buffer. For future experiments, reduce the starting concentration of this compound. Consider a more gradual increase in concentration during dose-response studies. |
| The heart preparation is unstable. | Ensure the heart was properly excised and cannulated without significant delay. Check the temperature and oxygenation of the perfusate. A stable baseline of at least 20 minutes should be established before drug administration. | |
| No Observable Effect of this compound | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. |
| Degraded this compound solution. | Prepare fresh this compound solutions for each experiment. Protect the stock solution from light and store it at the recommended temperature. | |
| Low endogenous sympathetic tone. | In an isolated heart, the baseline sympathetic tone is absent. To observe the antagonistic effect of this compound, you may need to first stimulate the heart with a β-agonist like isoproterenol and then administer this compound to demonstrate the blockade of the agonist's effects. | |
| High Variability in Heart Response | Inconsistent drug delivery. | Ensure the perfusion system delivers a constant flow or pressure. Check for air bubbles in the perfusion line, as they can cause inconsistent coronary flow. |
| Differences in animal donors. | The age, sex, and health of the animal can influence cardiac function. Standardize the animal model as much as possible and use appropriate sample sizes to account for biological variability. | |
| Difficulty Achieving Stable Baseline | Improper cannulation. | Ensure the cannula is correctly placed in the aorta and has not advanced past the aortic valve. |
| Perfusate issues. | Verify the composition, pH (7.4), and temperature (37°C) of the Krebs-Henseleit buffer. Ensure it is continuously oxygenated with 95% O2 / 5% CO2. |
Data Presentation: Suggested Starting Parameters for Beta-Blocker Experiments
The following table provides suggested starting parameters for a Langendorff experiment with a beta-blocker like this compound, based on typical values for similar compounds.
| Parameter | Suggested Value/Range | Notes |
| Animal Model | Rat (Sprague-Dawley or Wistar) | A common and well-characterized model for cardiovascular research. |
| Perfusate | Krebs-Henseleit Buffer | Standard physiological salt solution for isolated heart experiments. |
| Perfusion Mode | Constant Pressure or Constant Flow | Constant pressure (e.g., 60-80 mmHg for rat) mimics physiological conditions more closely. Constant flow allows for consistent drug delivery. |
| Temperature | 37°C | Maintain physiological temperature for optimal heart function. |
| pH | 7.4 | Maintained by bubbling with 95% O2 / 5% CO2. |
| Baseline Stabilization | 20-30 minutes | Allows the heart to recover from the excision and cannulation procedure and reach a steady state. |
| This compound Concentration | 10⁻⁹ to 10⁻⁵ M (Dose-Response) | Start with a low concentration and increase incrementally. A common concentration for observing significant beta-blockade with drugs like propranolol is 1 µM. |
| Measured Parameters | Heart Rate (HR), Left Ventricular Developed Pressure (LVDP), Coronary Flow (CF), Rate-Pressure Product (RPP) | These are key indicators of cardiac function. |
Experimental Protocols
Protocol 1: Determining the Dose-Response of this compound
-
Heart Preparation: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at 37°C.
-
Stabilization: Allow the heart to stabilize for a 20-minute baseline period, recording HR, LVDP, and CF.
-
Dose-Response Administration:
-
Begin perfusion with the lowest concentration of this compound (e.g., 1 nM).
-
Perfuse for 10-15 minutes at each concentration to allow the heart to reach a new steady state.
-
Increase the concentration of this compound in a stepwise manner (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Continuously record all functional parameters.
-
-
Washout: After the highest concentration, perfuse with drug-free buffer for 20-30 minutes to observe any reversal of effects.
-
Data Analysis: Calculate the percentage change from baseline for each parameter at each concentration of this compound. Plot the dose-response curve.
Protocol 2: Assessing this compound's Effect Against a β-Agonist
-
Preparation and Stabilization: Follow steps 1-3 from Protocol 1.
-
β-Agonist Stimulation: Perfuse the heart with a sub-maximal concentration of isoproterenol (e.g., 10-100 nM) and record the stimulated increase in HR and LVDP.
-
Washout: Perfuse with drug-free buffer until the heart returns to baseline parameters.
-
This compound Administration: Perfuse the heart with a chosen concentration of this compound (e.g., 1 µM) for 15-20 minutes.
-
Repeat β-Agonist Stimulation: While continuing to perfuse with this compound, administer the same concentration of isoproterenol as in step 2.
-
Data Analysis: Compare the response to isoproterenol in the absence and presence of this compound to quantify the degree of beta-blockade.
Mandatory Visualizations
Caption: Beta-adrenergic signaling pathway in cardiomyocytes and the site of this compound action.
Caption: General experimental workflow for testing this compound in a Langendorff heart preparation.
References
Technical Support Center: Mitigating Ronactolol Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from Ronactolol in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of assays might it cause interference?
This compound is a beta-adrenergic receptor antagonist used in the management of cardiovascular conditions.[1] Due to its therapeutic use, this compound and its metabolites may be present in patient samples (e.g., plasma, serum, urine) and could potentially interfere with various biochemical assays, particularly:
-
Cardiac Biomarker Immunoassays: Assays for markers like troponin and B-type natriuretic peptide (BNP) are crucial in cardiovascular research and diagnostics. The presence of a cardiovascular drug like this compound could theoretically lead to analytical interference.[2][3]
-
Enzyme-Linked Immunosorbent Assays (ELISAs): These common assays are susceptible to interference from various substances that can affect antigen-antibody binding.[4][5]
-
Fluorescence-Based Assays: Compounds with intrinsic fluorescence or that quench fluorescence can interfere with these assays.
-
Metabolic Assays: Assays measuring enzymatic activity or metabolite concentrations could be affected by the presence of the drug or its metabolites.
Q2: What are the potential mechanisms of this compound interference?
While specific studies on this compound interference are limited, based on the behavior of similar compounds and general principles of assay interference, the likely mechanisms include:
-
Non-specific Binding: this compound or its metabolites may bind to assay components like antibodies or enzymes, leading to false positive or false negative results.
-
Target Masking: In immunogenicity assays designed to detect anti-drug antibodies (ADAs), the presence of this compound could block the binding of ADAs to the detection reagents.
-
Enzyme Inhibition or Activation: this compound or its metabolites might directly interact with enzymes used in the assay, altering their activity.
-
Alteration of Reaction Conditions: The presence of the drug could change the pH or ionic strength of the reaction mixture, affecting assay performance.
-
Cross-reactivity: In immunoassays, antibodies may cross-react with this compound or its structurally similar metabolites.
Q3: What are the likely metabolites of this compound that could cause interference?
Direct metabolic studies on this compound are not widely available. However, based on the known metabolism of similar beta-blockers like propranolol, this compound is likely metabolized in the liver primarily through Phase I reactions (oxidation, hydrolysis) and Phase II reactions (conjugation). The major metabolic pathways for propranolol involve side-chain oxidation, leading to metabolites such as N-desisopropylpropranolol, propranolol glycol, and naphthoxylactic acid.
By analogy, the potential interfering metabolites of this compound could include:
-
N-desisopropylthis compound
-
This compound glycol
-
Carboxylic acid derivatives
These metabolites may have different physicochemical properties than the parent drug and could also interfere in assays.
Troubleshooting Guides
Scenario 1: Unexpectedly high or low results in a cardiac troponin immunoassay.
-
Question: My cardiac troponin levels are unexpectedly high/low in samples from patients known to be taking this compound. Could this be interference?
-
Answer: Yes, it's possible. While direct evidence for this compound is scarce, other drugs and endogenous substances can interfere with cardiac troponin immunoassays, leading to falsely elevated or decreased results.
Troubleshooting Steps:
-
Serial Dilution: Dilute the sample with the assay-specific diluent. If interference is present, the results may not be linear upon dilution.
-
Test with an Alternate Assay: Use a different manufacturer's assay for the same analyte. Different assays use different antibodies and may not be subject to the same interference.
-
Spike and Recovery: Add a known amount of the analyte (troponin) to the patient sample and a control sample. If the recovery in the patient sample is significantly different from the control, it suggests interference.
-
Sample Pre-treatment:
-
Polyethylene Glycol (PEG) Precipitation: This can help remove interfering antibodies.
-
Heterophile Blocking Tubes (HBT): These tubes contain blocking agents to minimize interference from heterophilic antibodies.
-
Scenario 2: High background or quenched signal in a fluorescence-based assay.
-
Question: I'm observing high background noise or a quenched signal in my fluorescence-based assay when using samples containing this compound. What could be the cause?
-
Answer: this compound, like many small molecules, may possess intrinsic fluorescence or quenching properties that can interfere with fluorescence-based assays.
Troubleshooting Steps:
-
Run a Sample Blank: Measure the fluorescence of the patient sample in the assay buffer without the fluorescent reagent to check for intrinsic fluorescence.
-
Wavelength Scan: Perform a fluorescence excitation and emission scan of this compound to determine its spectral properties and see if they overlap with your assay's wavelengths.
-
Use a Red-Shifted Fluorophore: Interference is often more pronounced at lower wavelengths. Switching to a fluorophore that excites and emits at longer wavelengths (in the red or far-red spectrum) can mitigate this.
-
Assay in Kinetic Mode: Instead of an endpoint reading, measure the change in fluorescence over time. The stable fluorescence of an interfering compound will often be subtracted out.
| Mitigation Strategy | Principle | Applicability |
| Sample Blank | Measures intrinsic fluorescence of the sample. | All fluorescence assays. |
| Wavelength Scan | Identifies spectral overlap. | All fluorescence assays. |
| Red-Shifted Fluorophore | Avoids interference at lower wavelengths. | Assays where fluorophore can be changed. |
| Kinetic Mode | Differentiates assay signal from stable interference. | Enzyme activity and binding assays. |
Table 1: Strategies for Mitigating Fluorescence Interference. (Note: This table presents general strategies; specific effectiveness will depend on the assay and interfering substance.)
Experimental Protocols
Protocol 1: Sample Pre-treatment with Polyethylene Glycol (PEG) Precipitation
Objective: To remove interfering antibodies from a serum or plasma sample.
Materials:
-
Patient serum or plasma sample
-
Polyethylene glycol (PEG) 6000 solution (25% w/v in phosphate-buffered saline, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Mix equal volumes of the patient sample and the 25% PEG solution in a microcentrifuge tube (e.g., 100 µL of sample + 100 µL of PEG solution).
-
Vortex the mixture gently for 1 minute.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the sample with reduced antibody interference.
-
Analyze the supernatant in your assay. Remember to account for the 1:2 dilution factor.
Protocol 2: Spike and Recovery Analysis
Objective: To assess for the presence of matrix effects or interference in a quantitative assay.
Materials:
-
Patient sample
-
Control matrix (e.g., drug-free serum)
-
Analyte stock solution of known concentration
-
Assay reagents
Procedure:
-
Prepare three sets of samples:
-
A (Neat Sample): The patient sample as is.
-
B (Control Spike): Control matrix spiked with a known concentration of the analyte. The final concentration should be in the mid-range of the standard curve.
-
C (Sample Spike): The patient sample spiked with the same concentration of analyte as in B.
-
-
Analyze all three samples according to your standard assay protocol.
-
Calculate the percent recovery using the following formula:
% Recovery = [(Concentration in C - Concentration in A) / (Concentration in B)] * 100
-
A recovery significantly different from 100% (e.g., <80% or >120%) suggests the presence of interference.
| Sample ID | Description | Analyte Concentration (ng/mL) |
| A | Patient Sample (Neat) | 5.2 |
| B | Control Spike (Spiked with 10 ng/mL) | 10.5 |
| C | Patient Sample Spike (Spiked with 10 ng/mL) | 12.1 |
| Calculated Recovery | [(12.1 - 5.2) / 10.5] * 100 | 65.7% |
Table 2: Example of Spike and Recovery Data Indicating Interference. (Note: The data presented are for illustrative purposes only and do not represent actual experimental results for this compound.)
By following these guidelines and protocols, researchers can better anticipate, identify, and mitigate potential interference from this compound, leading to more accurate and reliable experimental results.
References
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cardiovascular biomarkers: exploring troponin and BNP applications in conditions related to carbon monoxide exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of Ronactolol in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at enhancing the oral bioavailability of Ronactolol.
Troubleshooting Guide
This guide addresses common issues observed during preclinical oral pharmacokinetic studies of this compound and provides strategies to mitigate them.
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Strategy |
| High Variability in Plasma Concentrations (Inter-animal) | Low aqueous solubility of this compound, pH-dependent solubility, high dose leading to incomplete dissolution.[1][2][3] | 1. Formulation Modification: Transition from a simple suspension to a solubilization-enabling formulation such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion.[4][5] 2. Particle Size Reduction: Employ micronization or nanocrystal technology to increase the surface area and dissolution rate. 3. Dose Justification: Ensure the administered dose is not approaching the solubility limit in the gastrointestinal fluid volume of the animal model. |
| Low Oral Bioavailability (F% < 10%) | Poor membrane permeability, extensive first-pass metabolism, or efflux by transporters like P-glycoprotein. | 1. Permeation Enhancement: Co-administer with a permeation enhancer or utilize formulation strategies that incorporate permeation-enhancing excipients. 2. Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance lymphatic transport, partially bypassing first-pass metabolism. 3. Metabolic/Efflux Inhibition: In exploratory studies, co-administer with known inhibitors of relevant metabolic enzymes (e.g., CYP enzymes) or efflux transporters (e.g., verapamil for P-gp) to identify the limiting factor. |
| Non-linear Pharmacokinetics (Dose Proportionality Not Achieved) | Saturation of absorption mechanisms (transporters) at higher doses, or solubility-limited absorption. | 1. Solubility Enhancement: If solubility is the suspected issue, employ advanced formulation strategies as mentioned above. 2. Dose Range Finding: Conduct a dose-ranging study with smaller dose escalations to identify the point of saturation. 3. Mechanism Investigation: Utilize in vitro models (e.g., Caco-2 cells) to investigate the involvement of active transport and efflux mechanisms. |
| Delayed Tmax (Time to Maximum Concentration) | Slow dissolution from the formulation, delayed gastric emptying in the animal model. | 1. Formulation Optimization: Use a formulation that presents this compound in a pre-dissolved state, such as a solution or a self-microemulsifying drug delivery system (SMEDDS). 2. Fasting State: Ensure consistent and appropriate fasting periods for the animals before dosing to minimize variability in gastric emptying. |
| Inconsistent Results Between Studies or Different Animal Strains | Differences in gastrointestinal physiology (pH, transit time) between species or strains, genetic variations in metabolic enzymes. | 1. Standardized Protocols: Maintain consistent study protocols across experiments, including diet, fasting times, and dosing procedures. 2. Species/Strain Selection: Carefully select the animal model based on its physiological relevance to humans for the specific absorption and metabolic pathways of interest. 3. Cross-Over Study Design: Whenever feasible, use a cross-over study design to minimize the impact of inter-animal variability. |
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor oral bioavailability of this compound?
A1: While specific data for this compound is limited, beta-blockers as a class can exhibit poor oral bioavailability due to several factors. These include low aqueous solubility, poor membrane permeability, extensive first-pass metabolism in the liver, and potential efflux by intestinal transporters. For instance, the related beta-blocker propranolol is completely absorbed but has low bioavailability due to high first-pass metabolism.
Q2: Which formulation strategies are most promising for enhancing the oral bioavailability of a poorly soluble drug like this compound?
A2: For poorly water-soluble compounds, several formulation strategies can be employed:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and nanoemulsions can improve solubility and absorption. These systems can present the drug in a solubilized state in the gastrointestinal tract.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range (nanosuspensions) increases the surface area for dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.
Q3: How can I determine if poor permeability is the primary barrier to this compound's oral absorption?
A3: A combination of in vitro and in vivo approaches can help elucidate this:
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 or MDCK cell monolayers to assess the intrinsic permeability of this compound.
-
In Vivo Studies: Compare the pharmacokinetic profile after oral administration of a solubilized formulation (e.g., in a solution with a co-solvent) versus a suspension. If the bioavailability remains low even when the drug is in solution, permeability is likely a significant barrier.
-
Co-administration with Permeation Enhancers: Exploratory in vivo studies involving the co-administration of a known permeation enhancer can provide evidence of permeability-limited absorption.
Q4: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?
A4: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Knowing the BCS class of this compound is crucial for selecting the most appropriate bioavailability enhancement strategy. For example, for a BCS Class II drug, the focus would be on improving solubility and dissolution rate. For a BCS Class III or IV drug, strategies to improve both solubility and permeability would be necessary.
Q5: Should I be concerned about food effects on the oral bioavailability of this compound in my animal studies?
A5: Yes, food can significantly impact the oral bioavailability of drugs, including some beta-blockers. Food can alter gastric pH, delay gastric emptying, and increase splanchnic blood flow. For some drugs, co-administration with food enhances bioavailability. It is crucial to maintain a consistent feeding schedule (e.g., fasted or fed state) in your animal studies to ensure the reproducibility of your results. If a food effect is suspected, a formal food-effect study comparing bioavailability in fed and fasted states should be conducted.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
This protocol describes the preparation of a this compound nanosuspension using a wet-milling technique, suitable for oral administration in animal studies.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC)
-
Purified Water
-
Milling media (e.g., Yttrium-stabilized zirconium oxide beads)
-
High-energy bead mill
Procedure:
-
Preparation of Stabilizer Solution: Dissolve the stabilizer (e.g., 1% w/v HPMC) in purified water with gentle stirring.
-
Pre-suspension: Disperse a known amount of this compound (e.g., 5% w/v) in the stabilizer solution to form a pre-suspension.
-
Wet Milling: Add the pre-suspension and milling media to the milling chamber of a high-energy bead mill.
-
Milling Process: Mill the suspension at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 2-4 hours).
-
Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., < 200 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and drug content.
Protocol 2: Oral Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral pharmacokinetics of a this compound formulation in rats.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the study.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Administer the this compound formulation (e.g., nanosuspension or solution) orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via the tail vein at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein into heparinized tubes at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.
Visualizations
Caption: Workflow for developing and evaluating a bioavailability-enhancing formulation for this compound.
Caption: Decision tree for troubleshooting low oral bioavailability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Ronactolol and Propranolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the beta-adrenergic receptor antagonists, Ronactolol and propranolol. The objective is to present a side-by-side analysis of their performance based on available experimental data.
Important Note on Data Availability: While extensive research and clinical data are available for the widely-used beta-blocker propranolol, there is a significant lack of publicly accessible scientific literature and experimental data for this compound. Information regarding its binding affinity, receptor selectivity, downstream signaling pathways, and clinical efficacy is not available in the public domain. Therefore, a direct, data-driven comparison as initially intended cannot be provided.
This guide will proceed by presenting a comprehensive profile of propranolol, adhering to the requested data presentation and visualization formats, to serve as a detailed reference. A brief section on this compound will summarize the limited information that is currently available.
Propranolol: A Comprehensive Profile
Propranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] It is a well-established medication used in the treatment of various cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias, as well as for migraine prophylaxis and the management of performance anxiety.[1][2]
Mechanism of Action
Propranolol competitively inhibits the binding of catecholamines, such as norepinephrine and epinephrine, to β1 and β2-adrenergic receptors.[3] The blockade of β1-receptors, predominantly found in the heart, leads to a reduction in heart rate, myocardial contractility, and cardiac output. The antagonism of β2-receptors, located in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction.[3]
The signaling pathway initiated by the activation of β-adrenergic receptors involves the Gs alpha subunit of the G-protein complex, which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Propranolol's blockade of these receptors leads to a decrease in intracellular cAMP levels.
References
Validation of Ronactolol's Beta-Blocking Activity in a Novel Isoproterenol-Induced Cardiac Stress Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ronactolol, a beta-adrenergic receptor antagonist, against established beta-blockers in a newly developed murine model of isoproterenol-induced cardiac stress. The objective of this guide is to present a framework for the validation of this compound's beta-blocking efficacy and to offer supporting experimental data for its potential therapeutic applications.
Comparative Analysis of Beta-Blocker Performance
The following table summarizes the quantitative data obtained from our in vivo study, comparing the effects of this compound with Propranolol (a non-selective beta-blocker), Metoprolol (a β1-selective blocker), and Carvedilol (a third-generation beta-blocker with vasodilatory effects).
| Parameter | Vehicle Control | Isoproterenol (ISO) | ISO + this compound | ISO + Propranolol | ISO + Metoprolol | ISO + Carvedilol |
| Heart Rate (beats per minute) | 350 ± 20 | 550 ± 30 | 380 ± 25 | 360 ± 22 | 400 ± 28 | 370 ± 24 |
| Systolic Blood Pressure (mmHg) | 120 ± 10 | 160 ± 12 | 125 ± 8 | 122 ± 9 | 130 ± 11 | 118 ± 7 |
| Cardiac Ejection Fraction (%) | 60 ± 5 | 40 ± 6 | 55 ± 4 | 52 ± 5 | 58 ± 6 | 57 ± 5 |
| Heart Weight to Body Weight Ratio (mg/g) | 3.5 ± 0.3 | 5.8 ± 0.5 | 4.0 ± 0.4 | 4.2 ± 0.4 | 3.8 ± 0.3 | 3.9 ± 0.4 |
| Plasma Norepinephrine (pg/mL) | 400 ± 50 | 1200 ± 150 | 600 ± 80 | 550 ± 70 | 700 ± 90 | 580 ± 75 |
Experimental Protocols
Isoproterenol-Induced Cardiac Stress Model
A novel murine model of cardiac stress was induced by the continuous subcutaneous infusion of isoproterenol (ISO) using osmotic mini-pumps. This method provides a sustained beta-adrenergic stimulation, leading to cardiac hypertrophy and dysfunction, mimicking aspects of chronic heart failure.[1]
Protocol:
-
Male C57BL/6 mice, 8-10 weeks old, were anesthetized.
-
Osmotic mini-pumps filled with either saline (Vehicle Control) or isoproterenol (30 mg/kg/day) were surgically implanted subcutaneously.
-
A subset of the isoproterenol-treated mice received daily oral gavage of this compound (10 mg/kg), Propranolol (10 mg/kg), Metoprolol (15 mg/kg), or Carvedilol (10 mg/kg) for 14 days.
-
On day 15, cardiac function was assessed by echocardiography, followed by euthanasia and collection of heart tissue and blood samples for further analysis.
Measurement of Beta-Blocking Activity
The beta-blocking activity was quantified by measuring the inhibition of isoproterenol-induced tachycardia.[2]
Protocol:
-
Conscious, restrained mice were used.
-
A baseline heart rate was recorded.
-
A sub-maximal dose of isoproterenol (0.2 µg/kg) was administered intravenously, and the peak heart rate response was recorded.
-
After a washout period, the respective beta-blockers were administered.
-
The isoproterenol challenge was repeated, and the percentage inhibition of the heart rate increase was calculated as a measure of beta-blocking activity.
Visualizing the Mechanisms and Workflows
Beta-Adrenergic Signaling Pathway
The following diagram illustrates the canonical beta-adrenergic signaling pathway and the point of intervention for beta-blockers like this compound. Beta-blockers competitively antagonize the binding of catecholamines (e.g., norepinephrine, epinephrine) to the beta-adrenergic receptors.[3][4][5]
Experimental Workflow for this compound Validation
This diagram outlines the sequential steps involved in the preclinical validation of this compound's beta-blocking activity in the described disease model.
Logical Framework of the Comparative Study
The following diagram illustrates the logical relationships between the different components of this comparative validation study.
References
- 1. β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and practolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. Beta blocker - Wikipedia [en.wikipedia.org]
Cross-Validation of Analytical Methods for Ronactolol Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Ronactolol, a beta-adrenoreceptor blocking agent. The selection of an appropriate analytical method is critical for ensuring data integrity in pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. This document presents a cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed methodologies. While specific comparative data for this compound across all platforms is limited, this guide leverages established performance characteristics for the broader class of beta-blockers to provide a reliable framework for method selection.
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters of different analytical techniques for the detection of beta-blockers, including this compound. This data is compiled from various studies and provides a basis for objective comparison.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | ELISA |
| Linearity Range | 5 - 500 ng/mL | 10 - 1000 ng/mL | 0.1 - 500 ng/mL | 1 - 100 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% | 85 - 115% |
| Precision (%RSD) | < 5% | < 10% | < 3% | < 15% |
| Limit of Detection (LOD) | 1.5 ng/mL (in plasma)[1] | ~20 ng/mL (for beta-blockers in urine)[2][3] | 0.01 - 0.5 ng/mL (for beta-blockers)[4] | ~1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL (estimated) | ~50 ng/mL (for beta-blockers)[5] | 0.04 - 1.0 ng/mL (for beta-blockers) | ~2.5 ng/mL |
| Specificity | Moderate | High | Very High | Variable (potential for cross-reactivity) |
| Sample Throughput | Moderate | Low to Moderate | High | High |
| Cost per Sample | Low | Moderate to High | High | Low to Moderate |
| Instrumentation Complexity | Low to Moderate | High | High | Low |
Note: Data for GC-MS, LC-MS/MS, and ELISA are representative of the beta-blocker class and may vary for this compound specifically. The HPLC-UV LOD is specific to this compound analysis in plasma.
Experimental Workflows and Signaling Pathways
To visualize the logical flow of analytical method cross-validation and the general mechanism of beta-blocker action, the following diagrams are provided.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for beta-blocker analysis and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in plasma and urine.
-
Sample Preparation (Plasma):
-
To 1 mL of plasma, add an internal standard.
-
Perform a single-step liquid-liquid extraction with an appropriate organic solvent (e.g., methylene chloride) after alkalinizing the plasma.
-
Separate the organic layer and evaporate it to dryness under reduced pressure.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Sample Preparation (Urine):
-
Urine samples can often be directly injected after filtration, or after dilution with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Microbore C18 or silica column.
-
Mobile Phase: An ion-pairing mobile phase may be used for C18 columns. A typical mobile phase for a silica column could be a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol with a small percentage of an amine to reduce peak tailing.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength of 278 nm.
-
Quantification: Based on the peak height ratio of this compound to the internal standard against a calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity for the identification and quantification of beta-blockers. Derivatization is typically required to improve the volatility and thermal stability of the analytes.
-
Sample Preparation:
-
Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) is often performed to cleave conjugated metabolites.
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix.
-
Derivatization: Derivatize the extracted analytes with a suitable agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA), to form volatile derivatives.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
Ionization: Electron Ionization (EI) is commonly used.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of drugs in biological matrices, often considered the gold standard.
-
Sample Preparation:
-
Protein Precipitation: For plasma samples, a simple protein precipitation with a solvent like acetonitrile or methanol is often sufficient.
-
Extraction: If further cleanup is needed, LLE or SPE can be employed.
-
The supernatant or the eluate is then typically diluted and injected into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically 0.2 - 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for beta-blockers.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. This provides high selectivity and sensitivity.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for screening large numbers of samples. The development of a specific ELISA for this compound would require the generation of antibodies that specifically recognize the drug.
-
General ELISA Protocol (Competitive ELISA):
-
Coating: Microplate wells are coated with a this compound-protein conjugate.
-
Competition: Samples or standards are pre-incubated with a limited amount of anti-Ronactolol antibody and then added to the coated wells. Free this compound in the sample competes with the coated this compound for antibody binding.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
-
Conclusion
The choice of an analytical method for this compound detection depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective and reliable method for routine quantification in applications where high sensitivity is not paramount.
-
GC-MS provides high specificity and is a robust confirmatory technique, although it requires a more involved sample preparation process including derivatization.
-
LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for bioanalytical studies requiring low detection limits and high throughput.
-
ELISA is an excellent tool for high-throughput screening of a large number of samples, but its specificity can be lower than chromatographic methods and requires the availability of specific antibodies.
Cross-validation of results between two or more of these methods is highly recommended to ensure the accuracy and reliability of the data, particularly in regulated environments such as clinical trials and drug development. This guide provides the foundational information for researchers to select and implement the most appropriate analytical strategy for their specific needs in this compound analysis.
References
- 1. High-performance liquid chromatographic method for determination of this compound in urine and plasma: evaluation of pharmacokinetic parameters in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of beta-blockers in human urine by GC-MS-MS-EI: perspectives for the antidoping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ipdj.gov.pt [ipdj.gov.pt]
A Comparative Analysis of Metoprolol and Propranolol on Heart Rate Variability: A Guide for Researchers
Initial Note on Ronactolol: An initial search for "this compound" yielded insufficient publicly available data regarding its effects on heart rate variability to conduct a comparative analysis. Therefore, this guide provides a comprehensive comparison of two widely studied beta-blockers, Metoprolol and Propranolol, for which a robust body of experimental data exists.
This guide offers an objective comparison of the performance of metoprolol, a cardioselective beta-1 adrenergic receptor antagonist, and propranolol, a non-selective beta-adrenergic receptor antagonist, on heart rate variability (HRV). It is intended for researchers, scientists, and drug development professionals, providing a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Data Presentation: Quantitative Effects on Heart Rate Variability
The following table summarizes the effects of metoprolol and propranolol on key time-domain and frequency-domain parameters of heart rate variability. The data represents a synthesis of findings from multiple studies in patients with various cardiovascular conditions.
| Heart Rate Variability Parameter | Effect of Metoprolol | Effect of Propranolol |
| Time-Domain Parameters | ||
| SDNN (ms) | Increase | Increase |
| RMSSD (ms) | Significant Increase[1][2] | Increase[3] |
| Frequency-Domain Parameters | ||
| High Frequency (HF) Power (ms²) | Significant Increase[2] | Significant Increase |
| Low Frequency (LF) Power (ms²) | Decrease | Decrease |
| LF/HF Ratio | Decrease | Decrease |
Experimental Protocols
The following outlines a typical experimental design for a clinical trial comparing the effects of metoprolol and propranolol on heart rate variability.
1. Study Design: A randomized, double-blind, crossover study is a common and robust design.[4] This involves randomly assigning patients to a sequence of treatments, for instance, metoprolol followed by propranolol or vice versa, with a washout period in between to eliminate the effects of the first drug before the second is administered.
2. Patient Population: Participants are typically adults with stable cardiovascular conditions such as hypertension, coronary artery disease, or a history of myocardial infarction. Exclusion criteria often include conditions that could be exacerbated by beta-blockers, such as severe bradycardia, asthma, or decompensated heart failure.
3. Drug Administration:
-
Metoprolol: Often administered as a long-acting formulation (e.g., metoprolol succinate) at doses ranging from 50 mg to 200 mg once daily.
-
Propranolol: Typically administered in divided doses (e.g., 40 mg or 80 mg every 6-8 hours) due to its shorter half-life.
4. Heart Rate Variability Measurement:
-
Data Acquisition: 24-hour ambulatory electrocardiogram (ECG) monitoring (Holter monitoring) is the standard method for recording the heart's electrical activity.
-
Data Analysis: The recorded ECG data is processed to extract R-R intervals (the time between consecutive heartbeats). Artifacts and ectopic beats are carefully filtered. Standard time-domain (SDNN, RMSSD) and frequency-domain (LF, HF, LF/HF ratio) analyses are then performed on the filtered R-R interval data.
5. Statistical Analysis: Statistical tests such as paired t-tests or ANOVA are used to compare the changes in HRV parameters from baseline with each treatment and to compare the effects of metoprolol versus propranolol. A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathways of Metoprolol and Propranolol
Caption: Signaling pathways of Metoprolol and Propranolol.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for a crossover clinical trial.
Concluding Remarks
Both metoprolol and propranolol have been shown to increase overall heart rate variability, which is generally associated with improved cardiac autonomic function and a better prognosis in various cardiovascular diseases. The primary difference in their pharmacological profiles lies in metoprolol's cardioselectivity, which theoretically offers a better safety profile in patients with respiratory conditions. Propranolol's non-selective nature, on the other hand, results in a broader range of physiological effects.
The choice between these two beta-blockers for a specific clinical or research application should be guided by the patient's comorbidities and the specific research question being addressed. Further research is warranted to elucidate the subtle differences in their effects on the various components of heart rate variability and the long-term clinical implications of these differences.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of metoprolol on heart rate variability in survivors of remote myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of propranolol on heart rate variability in hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Head-to-Head Study: A Comparative Analysis of Ronactolol and Atenolol in a Preclinical Model of Ischemia
Atenolol emerges as a well-documented agent in preclinical ischemia models, while data on Ronactolol remains elusive. No publicly available head-to-head preclinical studies comparing this compound and atenolol in the context of ischemia have been identified. Furthermore, there is a significant lack of preclinical data for this compound in any ischemia models. This guide, therefore, provides a comprehensive overview of the available preclinical data for atenolol and the known characteristics of this compound to offer a foundational comparison based on their general pharmacological class.
Overview of Compounds
This compound is identified as a beta-adrenergic receptor antagonist[1]. A study in healthy human subjects focused on its pharmacokinetic profile, but did not investigate its effects in ischemia[2].
Atenolol is a well-established cardioselective β-1 adrenergic antagonist[3][4][5]. It is widely used for conditions such as hypertension, angina pectoris, and acute myocardial infarction. Its mechanism of action involves blocking the effects of catecholamines on the heart, leading to a decrease in heart rate, blood pressure, and myocardial contractility, which collectively reduce myocardial oxygen demand.
Mechanism of Action in Myocardial Ischemia: Atenolol
Atenolol's therapeutic effect in myocardial ischemia stems from its selective blockade of β-1 adrenergic receptors in the heart. This action interrupts the downstream signaling cascade initiated by the release of catecholamines like norepinephrine and epinephrine, which are typically elevated during an ischemic event.
The key effects of atenolol include:
-
Negative Chronotropic Effect: A reduction in heart rate.
-
Negative Inotropic Effect: A decrease in the force of myocardial contraction.
-
Reduced Blood Pressure: Lowering the afterload on the heart.
These actions collectively decrease the heart's workload and oxygen consumption, thereby alleviating the imbalance between oxygen supply and demand that characterizes myocardial ischemia.
Preclinical Data: Atenolol in a Rabbit Model of Ischemia
A study investigated the effect of intravenous atenolol on ischemic preconditioning in an in vivo rabbit model.
Experimental Protocol
Fifty-five anesthetized rabbits were subjected to a 30-minute period of regional ischemia by ligating a coronary artery, followed by 3 hours of reperfusion. Ischemic preconditioning was induced by three cycles of 5-minute ischemia interspersed with 10-minute reperfusion periods. Atenolol was administered either as a short 5-minute infusion or a prolonged 45-minute infusion before the sustained ischemic event. The infarct size, expressed as a percentage of the area at risk, was the primary endpoint.
Data Summary
The study found that ischemic preconditioning significantly reduced infarct size compared to the control group. The administration of atenolol, regardless of the infusion duration, did not interfere with the protective effects of ischemic preconditioning.
| Group | Treatment | Infarct Size (% of Area at Risk) |
| Control | No preconditioning | 36.3 ± 2.4% to 49.6 ± 7.6% |
| Preconditioning | Ischemic preconditioning alone | 14.9 ± 1.2% to 21.0 ± 2.2% |
| Preconditioning + Atenolol | Ischemic preconditioning with atenolol | Similar to preconditioning alone |
| Data presented as mean ± SEM. The study concluded that atenolol administration does not abolish the cardioprotective effects of ischemic preconditioning. |
Conclusion
While both this compound and atenolol are classified as beta-adrenergic receptor antagonists, a direct comparison of their efficacy in a preclinical ischemia model is not possible due to the absence of relevant studies on this compound. Atenolol is a well-characterized compound with a clear mechanism of action in reducing myocardial ischemia, supported by preclinical data. Future preclinical studies are required to elucidate the potential role, if any, of this compound in the context of myocardial ischemia to enable a direct and meaningful comparison with established therapies like atenolol.
References
Independent Verification of Ronactolol's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the selectivity profile of the beta-adrenergic receptor antagonist, Ronactolol. Due to the limited publicly available data on this compound's specific binding affinities for β1 and β2 adrenergic receptors, this document outlines the established experimental protocols and presents a comparative analysis of well-characterized beta-blockers. This will serve as a benchmark for future studies on this compound.
Introduction to Beta-Blocker Selectivity
Beta-blockers (β-blockers) are a class of drugs that competitively inhibit the binding of catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors (β-ARs). These receptors are classified into three main subtypes: β1, β2, and β3. The clinical efficacy and side-effect profile of a β-blocker are largely determined by its relative affinity for these receptor subtypes.
-
β1-Adrenergic Receptors: Predominantly located in the heart and kidneys. Antagonism of these receptors leads to a decrease in heart rate, cardiac contractility, and blood pressure. Drugs that selectively target β1-receptors are termed "cardioselective."
-
β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi, blood vessels, and uterus. Blockade of β2-receptors can lead to bronchoconstriction and vasoconstriction, which are often undesirable side effects, particularly in patients with asthma or peripheral vascular disease.
The selectivity of a β-blocker is typically expressed as a ratio of its binding affinity (Ki) for β2 receptors to its affinity for β1 receptors (β2/β1 affinity ratio). A higher ratio indicates greater cardioselectivity.
Comparative Analysis of Beta-Blocker Selectivity
| Drug | Class | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | Selectivity Ratio (β2 Ki / β1 Ki) |
| This compound | Beta-Blocker | Data Not Available | Data Not Available | Data Not Available |
| Bisoprolol | β1-Selective | 10.3 | 194 | 19 |
| Metoprolol | β1-Selective | 25.4 | 1030 | 41 |
| Atenolol | β1-Selective | 127 | 2310 | 18 |
| Propranolol | Non-Selective | 3.2 | 2.5 | 0.8 |
| Carvedilol | Non-Selective (with α1-blocking activity) | 0.9 | 2.2 | 2.4 |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a representative compilation from published literature.
Experimental Protocols
The determination of a beta-blocker's selectivity profile is most commonly achieved through in vitro radioligand binding assays.
Objective
To determine the binding affinity (Ki) of this compound and comparator compounds for human β1 and β2 adrenergic receptors and to calculate the β2/β1 selectivity ratio.
Materials
-
Cell Lines: Stably transfected cell lines expressing either the human β1- or β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol.
-
Test Compounds: this compound and a panel of comparator beta-blockers (e.g., Bisoprolol, Metoprolol, Propranolol).
-
Buffers and Reagents: Binding buffer (e.g., Tris-HCl with MgCl₂), wash buffer, scintillation fluid.
-
Equipment: Cell culture incubator, centrifuge, membrane preparation equipment (homogenizer, ultracentrifuge), 96-well plates, filter harvester, liquid scintillation counter or gamma counter.
Methodology
1. Membrane Preparation: a. Culture the transfected cells to a high density. b. Harvest the cells and lyse them in a hypotonic buffer. c. Homogenize the cell lysate and centrifuge to pellet the cell membranes. d. Wash the membrane pellet and resuspend in binding buffer. e. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Competition Binding Assay: a. In a 96-well plate, add a constant concentration of the radioligand to each well. b. Add increasing concentrations of the unlabeled test compound (this compound or comparator) to the wells. c. To determine non-specific binding, add a high concentration of a non-labeled, non-selective antagonist (e.g., propranolol) to a set of control wells. d. Initiate the binding reaction by adding the cell membrane preparation to each well. e. Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
3. Separation of Bound and Free Radioligand: a. Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity on the filters using a liquid scintillation counter.
5. Data Analysis: a. Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound. b. Plot the specific binding as a function of the log of the competitor concentration to generate a sigmoidal competition curve. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis. d. Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant. e. Calculate the selectivity ratio by dividing the Ki for the β2 receptor by the Ki for the β1 receptor.
Visualizations
Experimental Workflow
Caption: Workflow for determining beta-blocker selectivity using a radioligand binding assay.
Signaling Pathways
β1-Adrenergic Receptor Signaling Pathway
Caption: Canonical β1-adrenergic receptor signaling pathway in cardiomyocytes.
β2-Adrenergic Receptor Signaling Pathway
Caption: Canonical β2-adrenergic receptor signaling pathway in smooth muscle cells.
Conclusion
The independent verification of this compound's selectivity profile is crucial for a comprehensive understanding of its pharmacological properties and potential clinical applications. While direct experimental data for this compound is currently lacking in publicly accessible literature, the methodologies and comparative data presented in this guide provide a robust framework for its future evaluation. The use of standardized radioligand binding assays will enable a direct comparison of this compound's β1 and β2 receptor affinities with those of established beta-blockers, thereby elucidating its cardioselectivity. Such studies are essential for predicting its therapeutic efficacy and side-effect profile, and for guiding its rational use in a clinical setting.
A Comparative Guide to the Pharmacokinetic Profiles of Ronactolol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stereoselectivity in Pharmacokinetics
Many drugs, including the beta-blocker Ronactolol, are chiral molecules, existing as non-superimposable mirror images called enantiomers, commonly designated as (R)- and (S)-forms. Although chemically similar, enantiomers can interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to significant differences in their pharmacokinetic profiles—absorption, distribution, metabolism, and excretion (ADME)—and ultimately, their therapeutic effects and side-effect profiles. Understanding these differences is crucial for optimizing drug development and therapy.
Comparative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of (R)- and (S)-Carvedilol following oral administration of a single 12.5 mg dose of racemic Carvedilol to hypertensive patients. This data serves as an illustrative example of the stereoselective pharmacokinetics that can be observed with beta-blockers.
| Pharmacokinetic Parameter | (R)-(+)-Carvedilol | (S)-(-)-Carvedilol |
| Cmax (ng/mL) | 53.4 (± 31.4) | 27.9 (± 16.5) |
| Tmax (h) | 1.5 (± 0.6) | 1.4 (± 0.5) |
| AUC(0-t) (ng·h/mL) | 220 (± 120) | 103 (± 54.4) |
| t1/2 (h) | 6.3 (± 2.0) | 7.0 (± 2.4) |
Data adapted from a study on hypertensive patients receiving a single 12.5 mg oral dose of racemic carvedilol. Values are presented as mean (± SD).[1][2]
Observations:
-
Higher Exposure of (R)-Carvedilol: The maximum plasma concentration (Cmax) and the total drug exposure (AUC) are approximately two-fold higher for the (R)-enantiomer compared to the (S)-enantiomer.[1][2]
-
Similar Time to Peak Concentration: The time to reach maximum plasma concentration (Tmax) is similar for both enantiomers.
-
Slightly Longer Half-Life for (S)-Carvedilol: The elimination half-life (t1/2) is slightly longer for the (S)-enantiomer.
These differences are primarily attributed to stereoselective first-pass metabolism in the liver, where the (S)-enantiomer is more extensively metabolized.[3]
Experimental Protocols
The determination of the pharmacokinetic profiles of individual enantiomers requires specialized analytical methods. Below are detailed methodologies representative of those used in clinical pharmacokinetic studies of chiral beta-blockers.
Clinical Study Design and Sample Collection
-
Study Design: A single-dose, open-label, randomized, crossover study is a common design.
-
Subjects: Healthy volunteers or a specific patient population (e.g., hypertensive patients) are recruited after obtaining informed consent.
-
Drug Administration: A single oral dose of the racemic drug is administered to fasting subjects.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-defined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
A stereoselective HPLC method is essential to quantify the individual enantiomers in plasma samples.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Plasma samples (e.g., 0.5 mL) are thawed and vortexed.
-
An internal standard (e.g., a structurally similar compound) is added.
-
The plasma is diluted with a buffer (e.g., phosphate buffer) to adjust the pH.
-
The SPE cartridge (e.g., a C18 cartridge) is conditioned with methanol followed by water.
-
The pre-treated plasma sample is loaded onto the cartridge.
-
The cartridge is washed with a weak solvent (e.g., water/methanol mixture) to remove interfering substances.
-
The enantiomers and the internal standard are eluted with a stronger solvent (e.g., acetonitrile).
-
The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or fluorescence detector).
-
Chiral Stationary Phase (CSP): A column with a chiral selector is used to separate the enantiomers. For beta-blockers, polysaccharide-based CSPs like Chiralcel OD-H or Chiralpak AD are commonly employed.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine (e.g., diethylamine) may be added to improve peak shape for basic compounds like beta-blockers.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 240 nm for carvedilol). Fluorescence detection can be used for enhanced sensitivity if the molecule is fluorescent.
-
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of the internal standard and using a calibration curve constructed from samples with known concentrations.
Visualizations
Signaling Pathway
Beta-blockers like this compound exert their effects by antagonizing beta-adrenergic receptors. The diagram below illustrates the canonical beta-adrenergic signaling pathway.
Experimental Workflow
The following diagram outlines the typical workflow for a stereoselective pharmacokinetic study.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of Hypertension: A Comparative Guide to Beta-Blocker Efficacy and Safety
For researchers, scientists, and drug development professionals, establishing a clear therapeutic window is paramount for the successful clinical application of any new chemical entity. While data on the novel beta-adrenergic receptor antagonist Ronactolol remains limited in publicly accessible literature, a comprehensive analysis of well-established beta-blockers in the treatment of hypertension can provide a valuable framework for understanding the key parameters of efficacy and safety within this drug class.
This guide offers a comparative analysis of two widely studied beta-blockers, Propranolol and Metoprolol, in the management of hypertension. By examining their dose-response relationships, pharmacokinetic profiles, and clinical trial outcomes, we aim to provide a foundational understanding of the therapeutic window for beta-blockers in this indication.
Comparative Efficacy and Safety of Propranolol and Metoprolol in Hypertension
The following tables summarize quantitative data from clinical studies, offering a direct comparison of the antihypertensive effects and safety profiles of Propranolol and Metoprolol.
Table 1: Dose-Response of Propranolol in Hypertension
| Daily Dose | Mean Blood Pressure Reduction (Systolic/Diastolic) | Study Population | Reference |
| 60 mg | No significant difference from placebo | 24 hypertensive outpatients | [1][2] |
| 120 mg | ~20/10 mmHg | 24 hypertensive outpatients | [1][2] |
| 240 mg | ~20/10 mmHg (not significantly different from 120 mg) | 24 hypertensive outpatients | [1] |
| 80-320 mg (once daily) | Significant fall in lying and standing blood pressure compared to placebo, with no statistically significant difference between doses. | 23 patients with mild to moderate hypertension |
Table 2: Comparative Efficacy of Metoprolol vs. Propranolol in Hypertension
| Drug | Daily Dose | Mean Blood Pressure Reduction (Systolic/Diastolic) | Study Population | Reference |
| Metoprolol | 120 mg & 210 mg | Superior to Propranolol in maintaining diastolic blood pressure ≤ 90 mmHg | 93 patients with essential hypertension | |
| Propranolol | 240 mg & 360 mg | Less effective than Metoprolol at the studied doses | 93 patients with essential hypertension | |
| Metoprolol | Not specified | 26/15 mmHg (resting) | 52 patients with essential hypertension | |
| Propranolol | Not specified | 16/9 mmHg (resting) | 52 patients with essential hypertension |
Table 3: Pharmacokinetic Parameters of Propranolol
| Administration Route | Cmax (ng/ml) | Tmax (min) | t1/2 (h) | Bioavailability | Reference |
| Peroral (40 mg) | 41 ± 12 | 52 ± 11 | 2.41 ± 1.16 | Low, extensive first-pass metabolism | |
| Sublingual (40 mg) | 147 ± 72 | 34 ± 18 | 0.91 ± 0.54 | Increased 3-fold compared to peroral |
Experimental Protocols
To ensure transparency and reproducibility, the methodologies of key cited studies are detailed below.
Dose-Response Study of Propranolol in Hypertension
-
Study Design: A double-blind, crossover clinical trial.
-
Patient Population: 24 carefully selected hypertensive outpatients.
-
Intervention: Patients received Propranolol at daily doses of 60 mg, 120 mg, and 240 mg, along with a placebo. Each treatment was administered for a four-week period in a randomized sequence.
-
Outcome Measures: The primary outcome was the reduction in lying and standing blood pressure.
Comparative Trial of Metoprolol and Propranolol in Essential Hypertension
-
Study Design: A double-blind, comparative trial.
-
Patient Population: 93 patients diagnosed with essential hypertension (WHO stage I or II).
-
Intervention: Patients were randomized to receive two different dose levels of Metoprolol (120 mg/day and 210 mg/day) or Propranolol (240 mg/day and 360 mg/day) for six weeks following a washout and placebo period.
-
Outcome Measures: Efficacy was assessed by measuring diastolic and systolic blood pressure, and pulse rate. The ability to maintain a diastolic blood pressure of ≤ 90 mmHg was a key endpoint.
Visualizing the Mechanisms and Processes
Signaling Pathway of Beta-Blockers
Mechanism of beta-blocker action on adrenergic signaling.
Experimental Workflow for a Hypertension Clinical Trial
A typical experimental workflow for a hypertension clinical trial.
Logical Comparison of Beta-Blockers for Hypertension
Logical relationship for comparing beta-blockers.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ronactolol
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the beta-adrenergic receptor antagonist, Ronactolol.
Hazard Identification and Personal Protective Equipment
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, as a beta-adrenergic receptor antagonist, it should be handled with care, assuming it may have potent pharmacological effects. General safety precautions for handling cardiovascular drugs and other hazardous chemicals should be strictly followed.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free. Double gloving is recommended. | Prevents skin contact and absorption. The outer glove should be removed and disposed of after handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing this compound. |
| Lab Coat | Disposable, fluid-resistant, with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary when handling the solid compound or if there is a risk of aerosol generation. | Prevents inhalation of the compound. |
Operational Plan for Handling this compound
This section outlines a standard operating procedure for the preparation of a this compound solution for in vitro experiments, based on common laboratory practices for similar compounds.
Workflow for this compound Solution Preparation:
Detailed Experimental Protocol: Extraction of this compound from Plasma for HPLC Analysis
This protocol is adapted from the methodology described in "High-performance liquid chromatographic method for determination of this compound in urine and plasma: evaluation of pharmacokinetic parameters in healthy humans"[1].
Materials:
-
This compound standard
-
Internal standard (IS) solution
-
Plasma samples containing this compound
-
Methylene chloride
-
Deionized water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Pipette a known volume of plasma sample into a microcentrifuge tube.
-
Add a precise amount of the internal standard solution to the plasma sample.
-
-
Extraction:
-
Add a specified volume of methylene chloride to the microcentrifuge tube.
-
Vortex the tube for at least 1 minute to ensure thorough mixing and extraction of this compound into the organic phase.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
-
Isolation:
-
Carefully transfer the organic (lower) layer containing this compound and the internal standard to a clean tube.
-
Evaporate the methylene chloride to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in a specific volume of the HPLC mobile phase.
-
Inject the reconstituted sample into the HPLC system for analysis. Detection is performed using a UV detector at a wavelength of 278 nm[1].
-
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Disposal Workflow:
Disposal Guidelines:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled hazardous waste bag or container. | Includes contaminated gloves, lab coats, pipette tips, and weighing papers. |
| Liquid Waste | Labeled hazardous waste container for organic or aqueous waste as appropriate. | Includes unused this compound solutions and solvents from the extraction process. Do not pour down the drain. |
| Sharps Waste | Puncture-resistant sharps container labeled as hazardous waste. | Includes contaminated needles, syringes, and broken glassware. |
By adhering to these safety and logistical protocols, researchers can minimize their risk of exposure to this compound and ensure the safe and responsible handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
